Product packaging for D-Cl-amidine hydrochloride(Cat. No.:)

D-Cl-amidine hydrochloride

Katalognummer: B8210053
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: OPFMEGSAOZAJIV-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

D-Cl-amidine hydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N4O2 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20Cl2N4O2 B8210053 D-Cl-amidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMEGSAOZAJIV-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D-Cl-amidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Cl-amidine hydrochloride is a potent and highly selective, mechanism-based inhibitor of Protein Arginine Deiminase 1 (PAD1).[1][2][3] PAD enzymes catalyze the post-translational modification known as citrullination, where a peptidylarginine residue is converted to peptidylcitrulline.[4] This conversion results in the loss of a positive charge, which can significantly alter a protein's structure and function.[5] Dysregulated PAD activity, leading to aberrant citrullination, is implicated in the pathophysiology of numerous diseases, including cancer and autoimmune disorders.[2][6]

D-Cl-amidine was developed as a stereoisomer of the well-known pan-PAD inhibitor, Cl-amidine.[7][8] The key structural difference—the D-amino acid configuration instead of the natural L-configuration—confers a remarkable increase in selectivity for the PAD1 isozyme.[7][8] As an irreversible inhibitor, D-Cl-amidine covalently modifies a critical cysteine residue in the enzyme's active site, providing a powerful and specific tool for elucidating the distinct biological roles of PAD1.[2][8]

Core Mechanism of Action

D-Cl-amidine functions as an irreversible, mechanism-based inhibitor of PAD1.[8] Its mechanism involves the covalent modification of a critical cysteine residue within the active site of the enzyme.[2][9] This targeted inactivation prevents PAD1 from catalyzing the conversion of arginine to citrulline on its substrate proteins.

The enhanced selectivity of D-Cl-amidine for PAD1 over other active isoforms (PAD2, PAD3, and PAD4) is attributed to the inversion of its stereochemistry from the L-amino acid form (found in Cl-amidine) to the D-amino acid form.[7][8] This structural alteration makes D-Cl-amidine a superior pharmacological tool for investigating the specific functions of PAD1, minimizing off-target effects on other PAD isozymes.[10]

Quantitative Data Summary

The inhibitory potency, cellular effects, and pharmacokinetic profile of D-Cl-amidine and the related pan-inhibitor Cl-amidine have been characterized in several studies.

Table 1: Inhibitor Potency and Selectivity This table details the inactivation efficiency (k_inact_/K_I_) of D-Cl-amidine against PAD isozymes, highlighting its selectivity for PAD1. For comparative context, the IC50 values for the L-isomer, Cl-amidine, are also provided.

InhibitorTarget Isozymek_inact_/K_I_ (M⁻¹min⁻¹)Fold Selectivity for PAD1IC50 (μM)Reference(s)
D-Cl-amidine PAD113,500-Not Reported[8]
PAD2< 270> 50-foldNot Reported[8]
PAD3< 67.5> 200-foldNot Reported[8]
PAD41,35010-foldNot Reported[8]
Cl-amidine PAD1Not Reported-0.8[11][12][13]
PAD3Not Reported-6.2[11][12][13]
PAD4Not Reported-5.9[11][12][13]

Table 2: Cellular Effects of D-Cl-amidine This table summarizes the observed effects of D-Cl-amidine on cancer cell lines that express PAD1.

Cell LineEffectConcentration (µM)Reference(s)
MDA-MB-231Significantly decreased cell viability200 - 400[1][2][3]
MDA-MB-231Increased caspase-3 activity (apoptosis)200 - 400[1][2]

Table 3: Pharmacokinetic Profile of D-Cl-amidine in Mice This table presents the serum concentrations of D-Cl-amidine detected after administration in a murine model.

Administration RouteDose (mg/kg)Serum Concentration at 2hSerum Concentration at 4hReference(s)
Intravenous (IV)2.5~21 nM~10 nM[1][3][7]
Intraperitoneal (IP)10Not Reported~10 nM[1][3][7]

Signaling Pathways and Downstream Effects

The inhibition of PAD1 by D-Cl-amidine initiates a cascade of downstream cellular events, primarily related to the reduction of citrullination and the induction of apoptosis.

1. On-Target PAD1 Inhibition and Reduction of Citrullination

The primary and most direct effect of D-Cl-amidine is the inactivation of PAD1. This leads to a decrease in the citrullination of histone proteins, a key epigenetic modification.[2] Reduced histone citrullination can alter chromatin structure and gene expression, representing a major pathway through which D-Cl-amidine exerts its biological effects.[2][14]

DClAmidine D-Cl-amidine PAD1 PAD1 Enzyme DClAmidine->PAD1 Inhibition Citrullination Protein Citrullination (e.g., Histone H3) PAD1->Citrullination Catalysis DClAmidine D-Cl-amidine PAD1 PAD1 DClAmidine->PAD1 Inhibition Caspase3 Caspase-3 Activation PAD1->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis PAD_Inhibitor PAD Inhibitor (e.g., Cl-amidine) PAD4 PAD4 PAD_Inhibitor->PAD4 Inhibition H3Cit Histone H3 Citrullination PAD4->H3Cit Chromatin Chromatin Decondensation H3Cit->Chromatin NETs NET Formation Chromatin->NETs

References

D-Cl-amidine Hydrochloride: A Technical Guide to the Selective PAD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Deiminase 1 (PAD1) is an enzyme implicated in a variety of physiological and pathological processes, including epidermal differentiation, inflammation, and cancer. Its role in converting arginine residues to citrulline on substrate proteins makes it a compelling target for therapeutic intervention. D-Cl-amidine hydrochloride has emerged as a potent, selective, and irreversible inhibitor of PAD1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, synthesis, and its effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins through the conversion of arginine to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby impacting various cellular processes. The PAD family consists of five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being catalytically active.

While pan-PAD inhibitors like L-Cl-amidine have been instrumental in elucidating the general roles of citrullination, the development of isozyme-selective inhibitors is crucial for dissecting the specific functions of individual PADs and for developing targeted therapies with improved safety profiles. D-Cl-amidine, a stereoisomer of L-Cl-amidine, has been identified as a highly selective inhibitor of PAD1.[1] This selectivity is attributed to the inversion of stereochemistry from the L- to the D-amino acid configuration.[1]

This guide serves as a comprehensive resource for researchers and drug developers interested in utilizing this compound as a tool to investigate PAD1 biology and as a potential therapeutic agent.

Mechanism of Action

D-Cl-amidine is a mechanism-based irreversible inhibitor of PAD1.[2] Its inhibitory action involves the formation of a covalent bond with a critical cysteine residue within the active site of the enzyme.[2] This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the citrullination of its substrates.[2] The key to D-Cl-amidine's selectivity for PAD1 lies in the D-amino acid configuration, which is thought to favor a specific conformation for optimal interaction with the PAD1 active site over other PAD isozymes.[1]

Chemical Properties and Synthesis

This compound is the hydrochloride salt form of D-Cl-amidine, which enhances its water solubility and stability.[3]

Synthesis of D-Cl-amidine:

The synthesis of D-Cl-amidine involves a strategic modification of the synthesis of its L-stereoisomer, Cl-amidine. The key step is the use of a D-ornithine derivative as the starting material to introduce the D-configuration at the α-carbon. While a detailed, step-by-step protocol is proprietary to manufacturers, the general synthetic strategy involves:

  • Protection of D-ornithine: The amino groups of D-ornithine are appropriately protected.

  • Amide bond formation: The protected D-ornithine is coupled with a benzoyl group.

  • Introduction of the chloroacetamidine warhead: The terminal amino group of the ornithine side chain is converted to a chloroacetamidine group. This is a critical step that installs the reactive moiety responsible for irreversible inhibition.

  • Deprotection and salt formation: The protecting groups are removed, and the final compound is converted to its hydrochloride salt to improve its physicochemical properties.

Quantitative Data

The inhibitory activity of D-Cl-amidine against PAD isozymes has been quantitatively characterized. The inactivation efficiency, expressed as kinact/KI, demonstrates its high selectivity for PAD1.

PAD IsoformD-Cl-amidine kinact/KI (M⁻¹min⁻¹)[1]L-Cl-amidine kinact/KI (M⁻¹min⁻¹)[4]
PAD1 13,50037,000
PAD2 2701,200
PAD3 672,000
PAD4 1,35013,000
ParameterD-Cl-amidineL-Cl-amidine
Murine Hepatic Microsome Half-life 33 min[4]37 min[4]
In Vivo Stability (10 mg/kg IP in mice) Detected at 4h (~10 nM)[4]Completely degraded within 4h[4]
Maximum Tolerated Dose (in mice) Better tolerated[4]Less tolerated[4]

In Vitro and In Vivo Studies

In Vitro Studies
  • Enzymatic Assays: D-Cl-amidine demonstrates potent and selective inhibition of PAD1 activity in enzymatic assays.[1]

  • Cell-Based Assays: In cell culture models, D-Cl-amidine has been shown to decrease the viability of cancer cells, such as the MDA-MB-231 breast cancer cell line, at concentrations of 200-400 μM.[3][5] This effect is associated with the induction of apoptosis, as evidenced by increased caspase-3 activity.[3][5]

In Vivo Studies

While comprehensive in vivo efficacy studies for D-Cl-amidine are still emerging, initial pharmacokinetic studies in mice have shown its superior stability compared to L-Cl-amidine.[4] When administered intravenously at 2.5 mg/kg, D-Cl-amidine was detectable in serum at approximately 10 nM after 4 hours.[5] Following intraperitoneal administration at 10 mg/kg, it was also observed in the blood serum at a concentration of around 10 nM at 4 hours.[5] This enhanced in vivo stability makes D-Cl-amidine a more suitable candidate for in vivo investigations.[4]

Signaling Pathways

The inhibition of PAD1 by D-Cl-amidine can modulate downstream signaling pathways. In cancer cells, PAD1 inhibition has been linked to the induction of apoptosis. This process is executed by a cascade of caspases, with caspase-3 being a key executioner caspase.

DCl_amidine This compound PAD1 PAD1 DCl_amidine->PAD1 inhibits Citrullination Protein Citrullination PAD1->Citrullination catalyzes Apoptosis_Stimuli Pro-apoptotic Signaling PAD1->Apoptosis_Stimuli suppresses (in some cancers) Caspase_Cascade Caspase Activation (e.g., Caspase-3) Apoptosis_Stimuli->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

D-Cl-amidine induced apoptosis pathway.

In the context of triple-negative breast cancer, PAD1 has been shown to interact with and citrullinate MEK1, which in turn affects the phosphorylation of ERK1/2 and the expression of MMP2, thereby promoting epithelial-mesenchymal transition (EMT) and metastasis.[6] D-Cl-amidine, by inhibiting PAD1, can potentially reverse these effects.

DCl_amidine This compound PAD1 PAD1 DCl_amidine->PAD1 inhibits MEK1 MEK1 PAD1->MEK1 citrullinates Cit_MEK1 Citrullinated MEK1 MEK1->Cit_MEK1 ERK p-ERK1/2 Cit_MEK1->ERK inhibits MMP2 MMP2 Expression ERK->MMP2 regulates EMT EMT & Metastasis MMP2->EMT

PAD1-mediated signaling in cancer metastasis.

Experimental Protocols

In Vitro PAD1 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of D-Cl-amidine on PAD1.

Materials:

  • Recombinant human PAD1 enzyme

  • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[2]

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)[2]

  • This compound

  • Detection Reagent (e.g., diacetyl monoxime-based reagent for citrulline detection)[2]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 96-well plate, add the PAD1 enzyme to the Assay Buffer.

  • Add the D-Cl-amidine dilutions to the wells containing the enzyme and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the BAEE substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Add the colorimetric detection reagent and incubate according to the manufacturer's instructions to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

  • Calculate the percent inhibition for each D-Cl-amidine concentration and determine the IC₅₀ value.

Start Prepare Reagents Add_Enzyme Add PAD1 Enzyme to Plate Start->Add_Enzyme Add_Inhibitor Add D-Cl-amidine Dilutions Add_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate (37°C, 15 min) Add_Inhibitor->Pre_incubate Add_Substrate Add BAEE Substrate Pre_incubate->Add_Substrate Incubate Incubate (37°C, 30-60 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Measure_Abs Measure Absorbance Add_Detection->Measure_Abs Analyze Calculate IC50 Measure_Abs->Analyze

Workflow for in vitro PAD1 inhibition assay.
In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for assessing the pharmacokinetic profile of D-Cl-amidine in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline)

  • C57BL/6 mice

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer this compound to mice via the desired route (e.g., intravenous or intraperitoneal injection).

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract D-Cl-amidine from the plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of D-Cl-amidine.

  • Calculate pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).

Start Administer D-Cl-amidine to Mice Collect_Blood Collect Blood Samples (Time course) Start->Collect_Blood Prepare_Plasma Prepare Plasma Collect_Blood->Prepare_Plasma Extract_Compound Extract D-Cl-amidine Prepare_Plasma->Extract_Compound Analyze_LCMS LC-MS/MS Analysis Extract_Compound->Analyze_LCMS Calculate_PK Calculate PK Parameters Analyze_LCMS->Calculate_PK

Workflow for in vivo pharmacokinetic study.

Conclusion

This compound is a valuable research tool for investigating the specific roles of PAD1 in health and disease. Its high selectivity, coupled with its improved in vivo stability and favorable safety profile compared to pan-PAD inhibitors, makes it an attractive candidate for further preclinical and potentially clinical development. The data and protocols presented in this guide are intended to support the scientific community in effectively utilizing this selective PAD1 inhibitor.

References

An In-depth Technical Guide to D-Cl-amidine Hydrochloride for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Cl-amidine hydrochloride is a potent, selective, and irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), a member of a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[1][2] Dysregulated PAD activity is implicated in various pathologies, including cancer.[3][4] D-Cl-amidine, a D-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine, demonstrates enhanced selectivity for PAD1.[1][5] Its primary mechanism of action involves the covalent modification of a critical cysteine residue in the PAD1 active site, leading to its inactivation.[1] This inhibition triggers downstream cellular events, culminating in the induction of apoptosis in cancer cells, particularly those expressing PAD1.[1][2] This guide provides a comprehensive overview of its mechanism, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows. For experimental use, the hydrochloride salt form is recommended due to its superior water solubility and stability.[2][6]

Core Mechanism of Action

D-Cl-amidine functions as a mechanism-based inhibitor of PAD1.[1] The inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis through multiple signaling cascades. The primary pathways implicated include:

  • p53-Mediated Apoptosis: D-Cl-amidine treatment can lead to the nuclear accumulation of the tumor suppressor p53.[7] This, in turn, upregulates the expression of apoptosis-mediating genes like OKL38.[7] Studies with the parent compound, Cl-amidine, have also shown an induction of p53 and its target, the cell cycle inhibitor p21.[8]

  • Mitochondrial Pathway: The compound can induce apoptosis by increasing mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.[3]

  • Caspase Activation: In many cell types, D-Cl-amidine-induced apoptosis is marked by an increase in caspase-3 activity, a critical executioner caspase.[1][2][9] However, some studies have noted that apoptosis can also proceed in a caspase-3 independent manner.[3]

  • Cell Cycle Arrest: Cl-amidine has been observed to cause cell cycle arrest, which can be a precursor to apoptosis.[10][11]

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by D-Cl-amidine.

D_Cl_amidine_Pathway cluster_drug Inhibitor cluster_outcome Outcome D_Cl_amidine D-Cl-amidine HCl PAD1 PAD1 Enzyme D_Cl_amidine->PAD1 Inactivation p53 p53 Accumulation OKL38 OKL38 Expression p53->OKL38 Mito Mitochondrial Depolarization p53->Mito Apoptosis Apoptosis OKL38->Apoptosis Casp3 Caspase-3 Activation Mito->Casp3 Mito->Apoptosis Casp3->Apoptosis Caspase-dependent

Putative signaling pathway of D-Cl-amidine-induced apoptosis.

Quantitative Data

The efficacy of D-Cl-amidine and its parent compound, Cl-amidine, has been quantified in various assays.

Inhibitory Activity Against PAD Isozymes

D-Cl-amidine shows high selectivity for PAD1 compared to other isozymes.[1]

CompoundPAD IsozymePotency (kinact/KI, M-1min-1)Fold Selectivity for PAD1Reference
D-Cl-amidine PAD113,500-[1]
PAD2< 270> 50-fold[1]
PAD3< 67.5> 200-fold[1]
PAD41,35010-fold[1]
CompoundPAD IsozymeIC50 (µM)Reference
Cl-amidine PAD10.8[10][12]
PAD36.2[10][12]
PAD45.9[10][12]
In Vitro Cytotoxicity and Apoptotic Induction

The cytotoxic effects of Cl-amidine and D-Cl-amidine have been evaluated across various cell lines. Notably, Cl-amidine shows higher cytotoxicity in glioblastoma cells compared to healthy fibroblasts.[3]

CompoundCell LineCell TypeIC50 (24h)IC50 (48h)Reference
Cl-amidine U-87 MGHuman Glioblastoma256.09 µM150.40 µM[3]
BJHuman Healthy Fibroblast604.27 µM549.20 µM[3]
HL-60Human Leukemia0.25 µMNot Reported[13]
MCF-7Human Breast Cancer0.05 µMNot Reported[13]
HT-29Human Colon Cancer1 µMNot Reported[13]
CompoundCell LineConcentrationEffectReference
D-Cl-amidine MDA-MB-231200-400 µMSignificantly decreased cell viability[2][14]
Cl-amidine TK65-50 µg/mL (24h)Dose-dependent induction of apoptosis[10][12]
HT295-50 µg/mL (24h)Relatively resistant to apoptosis[10][12]
MCF10DCIS200-400 µMDose-dependent increase in apoptosis[15]

Experimental Protocols

The following are detailed methodologies for key experiments to assess D-Cl-amidine-induced apoptosis.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • PAD1-expressing cells (e.g., MDA-MB-231)[1]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO)[9][13]

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0.1 µM to 400 µM) and a vehicle control (e.g., sterile PBS or DMSO at <0.1%).[13]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[16]

MTT_Workflow start Start plate 1. Seed cells in 96-well plate start->plate treat 2. Treat with D-Cl-amidine (various concentrations) plate->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT reagent (Incubate 2-4 hours) incubate->add_mtt solubilize 5. Remove medium, add DMSO to dissolve formazan add_mtt->solubilize read 6. Measure absorbance at 570 nm solubilize->read analyze 7. Calculate % viability and determine IC50 read->analyze end End analyze->end

Workflow for a standard MTT cell viability assay.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as per experimental design

  • Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[3]

  • Cold Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each sample.[17]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~1200 RPM for 5 minutes and discarding the supernatant.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_Workflow start Start: D-Cl-amidine treated cells collect 1. Collect floating and adherent cells start->collect wash 2. Wash cells twice with cold PBS collect->wash resuspend 3. Resuspend in 1X Binding Buffer wash->resuspend stain 4. Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 5. Incubate for 15 min in the dark stain->incubate analyze 6. Add Binding Buffer and analyze via Flow Cytometry incubate->analyze end End: Quantify apoptotic cell populations analyze->end

Workflow for apoptosis detection using Annexin V/PI staining.
Caspase-3 Activity Assay

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Commercially available Caspase-3 colorimetric or fluorometric assay kit[1][9]

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[1]

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with D-Cl-amidine as described in the cell viability assay.[1]

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release cellular contents.[1]

  • Assay Setup: Add the cell lysate to a 96-well plate.

  • Reaction Initiation: Add the reaction buffer containing the caspase-3 substrate to each well.[1][9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[9]

  • Measurement: Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC) using a microplate reader.[1]

  • Data Analysis: The rate of signal increase is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to the untreated control.

Troubleshooting and Considerations

  • Compound Stability: The free base form of Cl-amidine can be unstable. It is highly advisable to use the hydrochloride salt form for improved water solubility and stability.[9] Always prepare fresh solutions before use.[6]

  • Off-Target Effects: At high concentrations, D-Cl-amidine may exhibit off-target effects. For instance, Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway, which could independently affect cell survival.[9]

  • Cell Line Specificity: Sensitivity to PAD inhibitors varies significantly between cell lines.[9] For example, the HT29 colon cancer cell line is relatively resistant to Cl-amidine-induced apoptosis compared to the TK6 lymphoblastoid cell line.[10][12] It is crucial to establish a dose-response curve for each new cell line.

  • Primary Cells: Primary cells are often more sensitive to cytotoxicity than immortalized cell lines. It may be necessary to optimize drug concentration and reduce exposure time to minimize toxicity while still achieving effective PAD inhibition.[6]

On_Off_Target cluster_on On-Target Effects cluster_off Potential Off-Target Effects Inhibitor D-Cl-amidine HCl PAD1 PAD1 Inhibition Inhibitor->PAD1 NFkB NF-κB Pathway Inhibition Inhibitor->NFkB Other Other Kinases/ Enzymes Inhibitor->Other Citrullination Reduced Protein Citrullination PAD1->Citrullination Apoptosis Apoptosis Induction Citrullination->Apoptosis CellSurvival Altered Cell Survival/Inflammation NFkB->CellSurvival Other->CellSurvival

On-target vs. potential off-target signaling of D-Cl-amidine.

References

D-Cl-amidine Hydrochloride in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Cl-amidine hydrochloride is emerging as a significant tool in cancer research, primarily through its targeted inhibition of Protein Arginine Deiminase 1 (PAD1). This document provides a comprehensive technical overview of this compound, contrasting it with the more broadly studied pan-PAD inhibitor, Cl-amidine. It details the underlying mechanism of PAD inhibition, its effects on cancer cell viability and signaling, and provides standardized protocols for key experimental assays. The information presented herein is intended to equip researchers and drug development professionals with the critical data and methodologies required to effectively investigate and leverage PAD inhibition in oncology.

Introduction to Protein Arginine Deiminases (PADs) and Citrullination in Cancer

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. This conversion leads to a loss of positive charge on the protein, which can significantly alter its structure and function, thereby impacting various cellular processes.[1] In the context of cancer, dysregulated PAD activity has been implicated in tumorigenesis, metastasis, and the modulation of the tumor microenvironment.[2][3]

The PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities.[4] PAD1, the primary target of this compound, and PAD4 have been particularly noted for their roles in cancer progression.[3][5] They can influence gene expression through histone citrullination, a key epigenetic modification, and regulate the function of various non-histone proteins involved in cell proliferation, apoptosis, and inflammation.[3][5]

This compound: A Selective PAD1 Inhibitor

D-Cl-amidine is a stereoisomer of the well-characterized pan-PAD inhibitor, Cl-amidine.[6] The "D" designation refers to the D-amino acid configuration, which confers remarkable selectivity for PAD1 over other PAD isoforms.[7] This selectivity makes this compound a valuable chemical probe for elucidating the specific biological functions of PAD1 in cancer.

Mechanism of Action

Both D-Cl-amidine and Cl-amidine are irreversible inhibitors that act by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[8] This covalent modification permanently inactivates the enzyme.

Quantitative Data: Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative data for D-Cl-amidine and the related pan-PAD inhibitor, Cl-amidine.

Table 1: Inhibitory Potency and Selectivity of D-Cl-amidine and Cl-amidine

InhibitorTarget PAD(s)kinact/KI (M-1min-1) for PAD1Selectivity for PAD1Reference
D-Cl-amidinePAD113,500~10-fold over PAD4, 50-fold over PAD2, 200-fold over PAD3[7]
L-Cl-amidine (Cl-amidine)Pan-PAD37,000~3-fold over PAD4[7][9]

Table 2: IC50 Values of Cl-amidine Against PAD Isoforms and Cancer Cell Lines

CompoundTargetIC50 (µM)Reference
Cl-amidine hydrochloridePAD10.8[8][10]
PAD36.2[10]
PAD45.9[10][11]
HL-60 (human leukemia)0.25[9]
MCF-7 (human breast cancer)0.05[9]
HT-29 (human colon cancer)1.0[9]
U-87 MG (human glioblastoma)150.40 (48h)[4]

Table 3: Cellular Effects of this compound

Cell LineConcentrationEffectReference
MDA-MB-231 (human breast cancer)200-400 µMDecreased cell viability, increased caspase-3 activity (apoptosis)[12][13]

Signaling Pathways Modulated by this compound

The inhibition of PAD1 by this compound can impact several critical signaling pathways in cancer cells.

PAD1-MEK1-ERK1/2 Signaling Pathway

PAD1 has been shown to citrullinate MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[14][15] The citrullination of MEK1 by PAD1 can modulate the phosphorylation of its downstream target, ERK1/2, thereby influencing the expression of genes involved in metastasis, such as MMP2.[7]

PAD1_MEK1_ERK1_2_Pathway D_Cl_amidine D-Cl-amidine hydrochloride PAD1 PAD1 D_Cl_amidine->PAD1 inhibition MEK1_Arg MEK1 (Arginine) PAD1->MEK1_Arg citrullination MEK1_Cit MEK1 (Citrulline) MEK1_Arg->MEK1_Cit ERK1_2_P p-ERK1/2 MEK1_Cit->ERK1_2_P modulation MMP2 MMP2 Expression ERK1_2_P->MMP2 upregulation Metastasis Metastasis MMP2->Metastasis

PAD1-MEK1-ERK1/2 Signaling Pathway.
PADs and p53/NF-κB Signaling

PAD enzymes, particularly PAD4, can influence the p53 and NF-κB signaling pathways, which are central to cancer cell fate. PAD4 can act as a corepressor of p53 by citrullinating histones at the promoters of p53 target genes, leading to transcriptional repression and inhibition of apoptosis.[3][5] Inhibition of PADs can, therefore, lead to the re-expression of p53 target genes, promoting cell cycle arrest and apoptosis.[5] Additionally, PAD2 has been shown to regulate NF-κB activity by citrullinating IKKγ, thereby suppressing its activity.[3]

PAD_p53_NFkB_Signaling cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway PAD4_p53 PAD4 Histone_Arg_p53 Histone (Arginine) PAD4_p53->Histone_Arg_p53 citrullination Histone_Cit_p53 Histone (Citrulline) Histone_Arg_p53->Histone_Cit_p53 p53_target_genes p53 Target Genes (e.g., p21, OKL38) Histone_Cit_p53->p53_target_genes repression Apoptosis_p53 Apoptosis p53_target_genes->Apoptosis_p53 inhibition of PAD2_nfkb PAD2 IKKy_Arg IKKγ (Arginine) PAD2_nfkb->IKKy_Arg citrullination IKKy_Cit IKKγ (Citrulline) IKKy_Arg->IKKy_Cit NFkB_Activity NF-κB Activity IKKy_Cit->NFkB_Activity suppression Inflammation Inflammation & Cell Survival NFkB_Activity->Inflammation PAD_Inhibitor PAD Inhibitor (e.g., D-Cl-amidine) PAD_Inhibitor->PAD4_p53 inhibition PAD_Inhibitor->PAD2_nfkb inhibition

Influence of PADs on p53 and NF-κB Signaling.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of experiments investigating this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570-590 nm using a plate reader.[16][17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with D-Cl-amidine HCl seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow.
Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21]

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the MTT assay. Following treatment, harvest and lyse the cells according to the manufacturer's protocol of the chosen caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.[22]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23][24]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.[22]

  • Data Analysis: Calculate the caspase-3 activity relative to the control.

Caspase3_Assay_Workflow start Start treat_cells Treat Cells with D-Cl-amidine HCl start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein setup_reaction Set up Assay Reaction (Lysate + Substrate) quantify_protein->setup_reaction incubate Incubate (37°C, 1-2h) setup_reaction->incubate read_signal Read Absorbance/ Fluorescence incubate->read_signal analyze Analyze Data read_signal->analyze end End analyze->end

Caspase-3 Activity Assay Workflow.
Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils. PADs, particularly PAD4, are critical for NETosis through histone citrullination.[3]

Materials:

  • Isolated primary neutrophils

  • Poly-L-lysine coated coverslips or 96-well plates

  • RPMI 1640 medium

  • This compound

  • NETosis-inducing agent (e.g., PMA, LPS, or ionomycin)[25][26]

  • DNA-binding fluorescent dye (e.g., Sytox Green or PlaNET Green)[26][27]

  • Antibodies against NET components (e.g., citrullinated histone H3, myeloperoxidase) for immunofluorescence

  • Fluorescence microscope or plate reader

Protocol:

  • Neutrophil Isolation and Seeding: Isolate neutrophils from fresh blood and seed them onto poly-L-lysine coated surfaces. Allow them to adhere.[27]

  • Inhibitor Pre-treatment: Pre-incubate the neutrophils with this compound or a vehicle control for 30-60 minutes.

  • NETosis Induction: Stimulate the cells with a NETosis-inducing agent for 2-4 hours.[26][27]

  • Quantification of Extracellular DNA: To quantify NETosis, add a cell-impermeable DNA dye to the wells and measure fluorescence using a plate reader.

  • Visualization of NETs: For visualization, fix the cells and perform immunofluorescence staining for DNA and NET-associated proteins.

  • Imaging: Visualize the NETs using a fluorescence microscope.

Conclusion and Future Directions

This compound represents a highly selective and potent tool for investigating the role of PAD1 in cancer. Its ability to specifically inhibit PAD1 allows for a more nuanced understanding of the downstream consequences of this inhibition compared to pan-PAD inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting PAD1 in various cancer contexts.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.[28] Furthermore, elucidating the full spectrum of PAD1 substrates in cancer cells and understanding the interplay between PAD1 and other signaling pathways will be crucial for the development of novel PAD-targeted therapies. The continued investigation of this compound and other isoform-selective PAD inhibitors holds significant promise for advancing cancer treatment.

References

D-Cl-amidine Hydrochloride and Caspase-3 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cl-amidine is a potent and highly selective, irreversible inhibitor of Peptidylarginine Deiminase 1 (PAD1), a member of the PAD family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1] This modification, known as citrullination or deimination, plays a significant role in a variety of physiological and pathological processes, including gene regulation, inflammation, and apoptosis.[2] D-Cl-amidine, a D-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine, exhibits enhanced selectivity for PAD1 over other PAD isozymes. The hydrochloride salt form of D-Cl-amidine is often used in research due to its increased water solubility and stability.[3]

The inhibition of PAD enzymes by compounds like D-Cl-amidine has been shown to induce apoptosis in various cancer cell lines.[4][5] A key effector in the apoptotic cascade is caspase-3, a cysteine protease that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Several studies suggest that the pro-apoptotic effects of PAD inhibitors are mediated, at least in part, through the activation of caspase-3.[5] This technical guide provides an in-depth overview of the relationship between D-Cl-amidine hydrochloride and caspase-3 activation, presenting available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation

Table 1: Inhibitory Activity of D-Cl-amidine and Cl-amidine against PAD Isozymes

CompoundTarget PAD Isozymekinact/KI (M-1min-1)IC50 (μM)Fold Selectivity for PAD1Reference
D-Cl-amidinePAD113,500--
PAD2< 270-> 50-fold
PAD3< 67.5-> 200-fold
PAD41,350-10-fold
Cl-amidinePAD1-0.8-[4][6][7]
PAD3-6.2-[4][6][7]
PAD4-5.9-[4][6][7]

Table 2: Cytotoxicity of Cl-amidine in Cancer and Healthy Cell Lines

Cell LineCell TypeTreatment DurationIC50 (µM)Reference
U-87 MGHuman Glioblastoma24h256.09[2]
48h150.40[2]
BJHuman Healthy Fibroblast24h604.27[2]
48h549.20[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound, from PAD1 inhibition to the induction of apoptosis, as well as a logical representation of its on-target versus potential off-target effects.

Proposed Signaling Pathway of D-Cl-amidine Induced Apoptosis D-Cl-amidine D-Cl-amidine PAD1 PAD1 D-Cl-amidine->PAD1 inhibits Citrullination Citrullination PAD1->Citrullination catalyzes Gene Expression Alteration Gene Expression Alteration Citrullination->Gene Expression Alteration regulates Pro-apoptotic Proteins Pro-apoptotic Proteins Gene Expression Alteration->Pro-apoptotic Proteins upregulates Anti-apoptotic Proteins Anti-apoptotic Proteins Gene Expression Alteration->Anti-apoptotic Proteins downregulates Mitochondrion Mitochondrion Pro-apoptotic Proteins->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed pathway of D-Cl-amidine-induced apoptosis.

On-Target vs. Potential Off-Target Effects of D-Cl-amidine cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects D-Cl-amidine D-Cl-amidine PAD1 PAD1 D-Cl-amidine->PAD1 inhibits Other Cellular Targets Other Cellular Targets D-Cl-amidine->Other Cellular Targets may interact with Decreased Citrullination Decreased Citrullination PAD1->Decreased Citrullination Apoptosis Apoptosis Decreased Citrullination->Apoptosis NF-kB Pathway Inhibition NF-kB Pathway Inhibition Other Cellular Targets->NF-kB Pathway Inhibition Altered Cell Survival Altered Cell Survival NF-kB Pathway Inhibition->Altered Cell Survival

On-target vs. potential off-target signaling of D-Cl-amidine.

Experimental Protocols

Detailed methodologies for assessing D-Cl-amidine-induced apoptosis and caspase-3 activation are crucial for reproducible research. The following are generalized protocols for key experiments.

Cell Viability Assay (MTT-based)

This protocol is used to determine the cytotoxic effects of D-Cl-amidine on a cell line of interest.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[3][5][8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates.

  • Cell Treatment: Treat cells with the desired concentrations of this compound as determined from the cell viability assay. Include positive and negative controls.

  • Cell Lysis: After treatment, harvest and wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer on ice for 10-30 minutes.[8][9] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Assay: In a 96-well black plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate, Ac-DEVD-AFC or a similar reagent.[4]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

  • Analysis: Quantify the increase in caspase-3 activity relative to the untreated or vehicle-treated control. Data can be expressed as fold change in fluorescence intensity.

Workflow for Fluorometric Caspase-3 Activity Assay start Start seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat cells with D-Cl-amidine and controls seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells lyse_cells Lyse cells on ice harvest_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein prepare_reaction Prepare reaction mix (lysate, buffer, substrate) quantify_protein->prepare_reaction incubate_reaction Incubate at 37°C prepare_reaction->incubate_reaction measure_fluorescence Measure fluorescence (Ex: 400nm, Em: 505nm) incubate_reaction->measure_fluorescence analyze_data Analyze data (fold change vs. control) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for a fluorometric caspase-3 activity assay.

Detection of Activated Caspase-3 by Flow Cytometry

This method allows for the quantification of apoptotic cells with active caspase-3 at a single-cell level.

  • Cell Treatment and Harvest: Treat and harvest cells as described for the caspase-3 activity assay.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., containing saponin or Tween 20) to allow antibodies to access intracellular targets.[10]

  • Immunostaining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for the cleaved, active form of caspase-3.[11][12]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the fluorochrome with the appropriate laser and detecting the emission in the corresponding channel.

  • Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3.

Discussion and Conclusion

This compound is a valuable research tool for investigating the biological roles of PAD1. The existing literature indicates that inhibition of PAD1 by D-Cl-amidine can lead to the induction of apoptosis, a process in which caspase-3 plays a pivotal executioner role.[3][5] While the direct quantitative measurement of D-Cl-amidine-induced caspase-3 activation is not extensively detailed in publicly available research, the established link between PAD inhibition and apoptosis strongly suggests the involvement of this pathway.

However, it is important to note that the signaling sequelae of PAD inhibition can be cell-type specific. The finding that Cl-amidine induces apoptosis in U-87 MG glioma cells through a caspase-3 independent mechanism underscores this complexity.[2] Therefore, researchers should consider the cellular context and employ multiple apoptotic markers to fully elucidate the mechanism of action of D-Cl-amidine in their specific model system.

The experimental protocols provided in this guide offer a starting point for the investigation of D-Cl-amidine's effects on apoptosis and caspase-3 activation. Optimization of these protocols for specific cell lines and experimental conditions is recommended. The use of the more stable hydrochloride salt of D-Cl-amidine is also advised for in vitro assays to ensure consistent results.[8]

References

An In-depth Technical Guide on the Irreversible Inhibition of PAD1 by D-Cl-amidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of Protein Arginine Deiminase 1 (PAD1) by D-Cl-amidine hydrochloride. It delves into the quantitative aspects of this inhibition, details the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, functions as a mechanism-based, irreversible inhibitor of PAD1.[1] Its core mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[1] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on substrate proteins.[1] The unique stereochemistry of D-Cl-amidine, with the inversion from the L- to the D-amino acid form, significantly enhances its selectivity for PAD1 over other PAD isozymes.[1][2]

The inhibition of PAD1 by D-Cl-amidine has been demonstrated to induce significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][3] This pro-apoptotic effect is marked by an increase in the activity of caspase-3 in cells treated with D-Cl-amidine.[1][4]

Quantitative Inhibition Data

The potency and selectivity of D-Cl-amidine have been quantitatively assessed against various PAD isoforms. The following tables summarize the key inhibitory parameters, highlighting its preference for PAD1.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [1][2]

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1
PAD113,500-
PAD2< 270> 50-fold
PAD3< 67.5> 200-fold
PAD41,35010-fold

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer) [1][5][6][7][8]

PAD IsozymeIC50 (µM)
PAD10.8
PAD36.2
PAD45.9

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibition of PAD1 by D-Cl-amidine are provided below.

1. In Vitro PAD Activity and Inhibition Assay

  • Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.[1]

  • Principle: This assay quantifies the rate of citrulline production from a substrate. The inhibition is measured by the decrease in product formation in the presence of the inhibitor.[1]

  • Materials: [1][9][10]

    • Recombinant human PAD1 enzyme

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate like acetylated histone H4 peptide (AcH4-5)

    • Reaction Buffer: e.g., 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT

    • This compound stock solution

    • Detection Reagent for citrulline (e.g., diacetyl monoxime-based method)

  • Procedure: [1][9]

    • Prepare serial dilutions of D-Cl-amidine in the reaction buffer.

    • In a 96-well plate, add the reaction buffer and the PAD1 enzyme.

    • Add the different concentrations of D-Cl-amidine to the wells and pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the plate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the colorimetric detection reagent, heat the plate, and then measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay

  • Objective: To assess the effect of PAD1 inhibition by D-Cl-amidine on cell viability.

  • Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • PAD1-expressing cell line (e.g., MDA-MB-231)[4]

    • This compound

    • Cell culture medium and supplements

    • Reagent for viability assessment (e.g., MTT, XTT, or Cell Counting Kit-8)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of D-Cl-amidine (e.g., 200-400 μM) and incubate for a specified period (e.g., 40 hours).[4][6]

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Express the results as a percentage of the viability of untreated control cells.

3. Caspase-3 Activity Assay

  • Objective: To measure the induction of apoptosis by D-Cl-amidine through the activation of caspase-3.[1]

  • Principle: This assay utilizes a specific caspase-3 substrate that releases a fluorescent or colorimetric molecule upon cleavage.[1]

  • Materials: [1]

    • PAD1-expressing cell line

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

    • Assay buffer

  • Procedure: [1]

    • Treat cells with D-Cl-amidine as described in the cell viability assay.

    • Lyse the cells to release the cellular contents.

    • Add the cell lysate to a 96-well plate containing the assay buffer and the caspase-3 substrate.

    • Incubate the plate, protected from light, at 37°C.

    • Measure the fluorescence or absorbance at regular intervals using a microplate reader.

    • Calculate the caspase-3 activity based on the rate of substrate cleavage.

Visualizations

The following diagrams illustrate the signaling pathway of PAD1 inhibition and a typical experimental workflow.

G cluster_0 Cellular Environment D-Cl-amidine D-Cl-amidine PAD1 PAD1 D-Cl-amidine->PAD1 Irreversible Inhibition Citrullination Protein Citrullination PAD1->Citrullination Catalyzes Pro-apoptotic Factors Pro-apoptotic Factors Citrullination->Pro-apoptotic Factors Suppresses Caspase-3 Activation Caspase-3 Activation Pro-apoptotic Factors->Caspase-3 Activation Induces Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Signaling pathway of PAD1 inhibition by D-Cl-amidine leading to apoptosis.

G cluster_workflow Experimental Workflow: PAD1 Inhibition Assay A Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) B Assay Plate Setup (Enzyme + Buffer + Inhibitor) A->B C Pre-incubation (Inhibitor-Enzyme Binding) B->C D Reaction Initiation (Add Substrate) C->D E Incubation (37°C) D->E F Reaction Termination (Add Stop Solution) E->F G Signal Development (Add Detection Reagent + Heat) F->G H Data Acquisition (Measure Absorbance/Fluorescence) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: Experimental workflow for determining PAD1 inhibition.

References

D-Cl-amidine Hydrochloride: A Technical Guide to a Selective PAD1 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Cl-amidine hydrochloride as a potent and selective chemical probe for Protein Arginine Deiminase 1 (PAD1). This document details its mechanism of action, inhibitory activity, and experimental applications, offering a valuable resource for researchers investigating the role of PAD1 in health and disease.

Introduction

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. Dysregulation of PAD activity, particularly PAD1, has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders.[1] D-Cl-amidine, a d-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, has emerged as a highly selective and potent tool for studying the specific functions of PAD1.[2][3] Its enhanced selectivity for PAD1 over other PAD isozymes makes it an invaluable probe for dissecting the biological roles of this particular enzyme.[2]

Mechanism of Action

D-Cl-amidine functions as a mechanism-based, irreversible inhibitor of PAD1.[2] Its inhibitory action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[2] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the conversion of arginine to citrulline on its substrate proteins.[2] The unique stereochemistry of D-Cl-amidine, being a D-amino acid analog, is the key to its remarkable selectivity for PAD1.[2]

Quantitative Inhibitory Data

The potency and selectivity of D-Cl-amidine have been quantitatively assessed against various PAD isozymes. The following tables summarize the key inhibitory parameters, providing a comparative view of its activity.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [2]

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1
PAD113500-
PAD2< 270> 50-fold
PAD3< 67.5> 200-fold
PAD4135010-fold

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer) [2][4]

PAD IsozymeIC50 (μM)
PAD10.8
PAD36.2
PAD45.9

Note: Specific IC50 values for D-Cl-amidine are not as commonly reported as the more descriptive kinact/KI values for mechanism-based inhibitors.[2]

Signaling Pathways and Cellular Effects

Inhibition of PAD1 by D-Cl-amidine has been shown to have significant downstream cellular consequences, most notably the induction of apoptosis in cancer cells that express PAD1.[2][3] This pro-apoptotic effect is demonstrated by the increased activity of caspase-3 in cells treated with D-Cl-amidine.[2][3]

PAD1_Inhibition_Pathway PAD1 Inhibition by D-Cl-amidine Leading to Apoptosis PAD1 PAD1 Citrulline Protein Citrulline PAD1->Citrulline Catalyzes conversion of Apoptosis_Pathway Apoptosis Pathway PAD1->Apoptosis_Pathway Suppression of inhibition leads to D_Cl_amidine D-Cl-amidine hydrochloride D_Cl_amidine->PAD1 Inhibits Arginine Protein Arginine Arginine->PAD1 Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Signaling pathway illustrating PAD1 inhibition by D-Cl-amidine and subsequent induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of D-Cl-amidine with PAD1.

In Vitro PAD Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.

Principle: This assay measures the rate of citrulline production from a substrate. The inhibition is quantified by the decrease in product formation in the presence of the inhibitor.

Materials:

  • Recombinant human PAD1 enzyme

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate (e.g., acetylated histone H4 peptide)[2]

  • Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT[2]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Detection Reagent: Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-based method)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of D-Cl-amidine in the reaction buffer.

  • In a 96-well plate, add the PAD1 enzyme to the reaction buffer.

  • Add the different concentrations of D-Cl-amidine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[5]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[5]

  • Stop the reaction by adding a quenching solution (e.g., EDTA).[5]

  • Add the colorimetric detection reagent and incubate according to the manufacturer's protocol to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PAD1 inhibition for each D-Cl-amidine concentration relative to the vehicle control and determine the kinact/KI or IC50 value.

experimental_workflow Experimental Workflow for PAD1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare D-Cl-amidine dilutions D Add PAD1 and D-Cl-amidine to plate A->D B Prepare PAD1 enzyme solution B->D C Prepare substrate solution F Add substrate to initiate reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Stop reaction G->H I Add detection reagent H->I J Measure absorbance I->J K Calculate % inhibition and IC50/kinact/KI J->K

Caption: A typical experimental workflow for an in vitro PAD1 inhibition assay.

Cell Viability Assay

Objective: To assess the effect of D-Cl-amidine on the viability of PAD1-expressing cells.

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • PAD1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)[2]

  • Complete cell culture medium

  • This compound

  • MTT or WST-1 reagent

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of D-Cl-amidine for a specified duration (e.g., 24-72 hours).[2]

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

Objective: To determine if D-Cl-amidine-induced cell death is mediated by apoptosis through the activation of caspase-3.

Principle: This assay utilizes a specific caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.

Materials:

  • PAD1-expressing cell line

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[2]

  • Assay buffer

Procedure:

  • Treat cells with D-Cl-amidine as described in the cell viability assay.

  • Lyse the cells to release the cellular contents.

  • Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence or absorbance over time. The rate of signal increase is proportional to the caspase-3 activity.[2]

Conclusion

This compound is a powerful and selective chemical probe for investigating the biological functions of PAD1. Its high selectivity, stemming from its unique D-amino acid structure, allows for the specific interrogation of PAD1's role in cellular processes and disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize D-Cl-amidine in their studies, ultimately contributing to a better understanding of PAD1 biology and its potential as a therapeutic target.

References

Downstream Cellular Effects of D-Cl-amidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cl-amidine hydrochloride is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1][2] This modification, which converts arginine residues to citrulline, plays a crucial role in a variety of physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[3][4] D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, exhibits enhanced selectivity for PAD1, making it a valuable tool for investigating the specific functions of this enzyme and a potential therapeutic agent.[2][5] This technical guide provides a comprehensive overview of the downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a mechanism-based, irreversible inhibitor of PAD1.[5] Its primary mode of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[5] This inactivation prevents the conversion of arginine to citrulline on substrate proteins, thereby modulating downstream cellular processes.[5] The D-stereoisomer configuration of D-Cl-amidine significantly enhances its selectivity for PAD1 over other PAD isoforms.[2][5]

Quantitative Inhibition Data

The inhibitory activity of D-Cl-amidine and its related compound, Cl-amidine, has been quantified against various PAD isoforms. This data is crucial for understanding their selectivity and potency.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [5]

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1
PAD113500-
PAD2< 270> 50-fold
PAD3< 67.5> 200-fold
PAD4135010-fold

Table 2: Comparative IC50 Values for Cl-amidine Hydrochloride [6][7][8][9]

PAD IsozymeIC50 (μM)
PAD10.8
PAD36.2
PAD45.9

Key Downstream Cellular Effects

Inhibition of PAD1 by this compound triggers a cascade of downstream cellular events, impacting cell fate, inflammatory responses, and gene expression.

Induction of Apoptosis

A primary and well-documented effect of D-Cl-amidine is the induction of apoptosis, particularly in cancer cells expressing PAD1.[1][5] This pro-apoptotic activity is mediated, at least in part, through the activation of caspase-3.[1][2][5]

Table 3: Effect of D-Cl-amidine on Cell Viability and Caspase-3 Activity in MDA-MB-231 Cells [1][2]

Concentration (µM)% Cell Viability (relative to control)Fold Increase in Caspase 3 Activity
200Significantly Decreased~2.0
400Significantly Decreased~2.5

Table 4: Cytotoxicity of Cl-amidine in Various Cancer Cell Lines [9][10]

Cell LineIC50 (μM)
HL-60 (human leukemia)0.25
MCF-7 (human breast cancer)0.05
HT-29 (human colon cancer)1

The mechanism of apoptosis induction is linked to the inhibition of PAD1's role in suppressing pro-apoptotic pathways.

DClAmidine D-Cl-amidine hydrochloride PAD1 PAD1 DClAmidine->PAD1 inhibits Caspase3 Caspase-3 PAD1->Caspase3 inhibition leads to activation of Apoptosis Apoptosis Caspase3->Apoptosis induces

D-Cl-amidine inhibits PAD1, leading to increased Caspase-3 activation and apoptosis.
Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures of extracellular DNA decorated with histones and granular proteins, released by neutrophils to trap pathogens. However, excessive NET formation can contribute to inflammation and tissue damage.[11][12] PAD4-mediated citrullination of histones is a critical step in NETosis.[13] Cl-amidine has been shown to prevent histone H3 citrullination and subsequent NET formation.[6][8][10][13] This has significant implications for diseases characterized by excessive NETosis, such as sepsis and autoimmune disorders.[6][9][11]

ClAmidine Cl-amidine PAD4 PAD4 ClAmidine->PAD4 inhibits HistoneH3 Histone H3 (Arginine) PAD4->HistoneH3 catalyzes CitHistoneH3 Citrullinated Histone H3 HistoneH3->CitHistoneH3 citrullination NETosis NET Formation CitHistoneH3->NETosis is required for

Cl-amidine inhibits PAD4, preventing histone H3 citrullination and NET formation.
Modulation of Signaling Pathways and Gene Expression

D-Cl-amidine and its analogs can influence various signaling pathways, thereby affecting gene expression and cellular responses.

  • NF-κB Pathway: Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway, which could contribute to its anti-inflammatory effects.[14]

  • STAT Activation: In dendritic cells, Cl-amidine attenuates LPS-induced STAT phosphorylation, leading to the suppression of inducible nitric oxide synthase (iNOS) expression.[15][16]

  • Gene Expression: By inhibiting PAD-mediated histone citrullination, D-Cl-amidine can influence chromatin structure and gene transcription.[4] For instance, Cl-amidine has been shown to alter the expression of genes associated with the p53 pathway.[17] It can also affect the expression of genes involved in keratinocyte differentiation.[18]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PADs PADs (PAD2, PAD4) Histones Histones PADs->Histones citrullinates Chromatin Chromatin Decondensation Histones->Chromatin leads to GeneExpression Altered Gene Expression Chromatin->GeneExpression regulates DClAmidine D-Cl-amidine hydrochloride DClAmidine->PADs inhibits NFkB NF-κB Pathway DClAmidine->NFkB inhibits STAT STAT Pathway DClAmidine->STAT inhibits Inflammation Inflammatory Response NFkB->Inflammation modulates STAT->Inflammation modulates

D-Cl-amidine impacts gene expression and inflammation via multiple pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the cellular effects of this compound.

PAD Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of D-Cl-amidine on PAD enzyme activity.

  • Principle: The assay measures the amount of citrulline produced from a synthetic substrate in the presence and absence of the inhibitor. The citrulline is detected colorimetrically.

  • Materials:

    • Recombinant human PAD1 enzyme

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

    • This compound

    • Colorimetric detection reagents (e.g., diacetyl monoxime-based)

    • 96-well microplate and reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the PAD1 enzyme to each well.

    • Add the D-Cl-amidine dilutions to the respective wells and pre-incubate.

    • Initiate the reaction by adding the BAEE substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and add the colorimetric detection reagents.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.[19]

Start Start PrepareReagents Prepare Reagents: - PAD1 Enzyme - D-Cl-amidine dilutions - Substrate (BAEE) Start->PrepareReagents Incubate Pre-incubate PAD1 with D-Cl-amidine PrepareReagents->Incubate AddSubstrate Add Substrate (BAEE) to initiate reaction Incubate->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction ColorDevelopment Add Colorimetric Reagents and Incubate StopReaction->ColorDevelopment MeasureAbsorbance Measure Absorbance ColorDevelopment->MeasureAbsorbance AnalyzeData Calculate % Inhibition and IC50 MeasureAbsorbance->AnalyzeData

References

The Selectivity of D-Cl-amidine for PAD1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of D-Cl-amidine for Protein Arginine Deiminase 1 (PAD1). D-Cl-amidine, a d-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, demonstrates a notable preference for PAD1, positioning it as a valuable tool for investigating the specific roles of this isozyme in various physiological and pathological processes.[1] This document outlines the quantitative measures of its inhibitory action, details the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

D-Cl-amidine functions as a mechanism-based, irreversible inhibitor of PAD1.[1] Its mode of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[1] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on its substrate proteins.[1] The key to its selectivity lies in the inversion of stereochemistry from the L-amino acid form (in Cl-amidine) to the D-amino acid form, which significantly enhances its specificity for PAD1 over other PAD isozymes.[1]

Inhibition of PAD1 by D-Cl-amidine has been demonstrated to induce significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][2] This pro-apoptotic effect is marked by an increase in the activity of caspase-3 in cells treated with the inhibitor.[1][2]

Quantitative Inhibition Data

The potency and selectivity of D-Cl-amidine have been quantitatively characterized, primarily through the determination of inactivation efficiency (kinact/KI). While specific IC50 values for D-Cl-amidine are not as commonly reported as for its L-isomer, the kinetic constants clearly illustrate its preference for PAD1. For comparative purposes, the IC50 values for the pan-PAD inhibitor L-Cl-amidine are also presented.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1Reference
PAD113,500-[1][3]
PAD2< 270> 50-fold[1]
PAD3< 67.5> 200-fold[1]
PAD41,35010-fold[1]

Table 2: Comparative IC50 Values for L-Cl-amidine (pan-PAD inhibitor)

PAD IsozymeIC50 (μM)Reference
PAD10.8[1][4][5][6]
PAD36.2[1][4][5][6]
PAD45.9[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and efficacy. The following are key experimental protocols used to characterize the interaction of D-Cl-amidine with PAD1.

In Vitro PAD Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.

Principle: This assay measures the rate of citrulline production from a substrate. The inhibition is quantified by observing the decrease in product formation in the presence of the inhibitor.

Materials:

  • Recombinant human PAD1 enzyme

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate (e.g., acetylated histone H4 peptide)[1][3]

  • Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[1][3]

  • D-Cl-amidine

  • Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)[3]

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of D-Cl-amidine in the Assay Buffer.

  • In a 96-well plate, add a defined amount of recombinant PAD1 enzyme to each well.

  • Add the different concentrations of D-Cl-amidine to the respective wells. Include a vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate (e.g., BAEE) to all wells.[3]

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of citrulline produced using a colorimetric method. This typically involves adding a color reagent mixture, heating, and then measuring the absorbance at a specific wavelength.[3]

  • Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For mechanism-based inhibitors like D-Cl-amidine, kinact and KI values are determined through more detailed kinetic studies involving time-dependent inactivation.

Caspase-3 Activity Assay

Objective: To measure the induction of apoptosis by D-Cl-amidine through the quantification of caspase-3 activity.

Principle: This assay utilizes a specific caspase-3 substrate that, upon cleavage by active caspase-3, releases a fluorescent or colorimetric molecule.

Materials:

  • PAD1-expressing cell line (e.g., MDA-MB-231)[2]

  • D-Cl-amidine

  • Cell culture medium and reagents

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection)[1]

  • Assay buffer

  • 96-well plate (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed the PAD1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of D-Cl-amidine (e.g., 200-400 μM) and a vehicle control for a specified time (e.g., 24 hours).[2]

  • Lyse the cells to release the cellular contents, including caspases.[1]

  • Add the cell lysate to a new plate containing the assay buffer and the caspase-3 substrate.[1]

  • Incubate the reaction at 37°C, protected from light if using a fluorescent substrate.[1]

  • Measure the fluorescence or absorbance over time. The rate of increase in the signal is proportional to the caspase-3 activity.[1]

  • Normalize the caspase-3 activity to the total protein concentration in each lysate.

Visualizations

The following diagrams illustrate the mechanism of action of D-Cl-amidine, a relevant signaling pathway involving PAD1, and a typical experimental workflow for its validation.

G Mechanism of PAD1 Inactivation by D-Cl-amidine cluster_0 PAD1 Active Site Active_PAD1 Active PAD1 Enzyme (with Cys residue) Covalent_Adduct Irreversible Covalent Adduct Active_PAD1->Covalent_Adduct Covalent modification of Cysteine D_Cl_amidine D-Cl-amidine D_Cl_amidine->Active_PAD1 Binds to active site Inactive_PAD1 Inactive PAD1 Enzyme Covalent_Adduct->Inactive_PAD1 Leads to

Mechanism of PAD1 inactivation by D-Cl-amidine.

G Downstream Signaling of PAD1 Inhibition D_Cl_amidine D-Cl-amidine PAD1 PAD1 D_Cl_amidine->PAD1 Inhibits Citrullination Protein Citrullination PAD1->Citrullination Catalyzes Apoptosis_Induction Induction of Apoptosis PAD1->Apoptosis_Induction Inhibition leads to Caspase3 Caspase-3 Activation Apoptosis_Induction->Caspase3 Results in

Downstream signaling effects of PAD1 inhibition.

G Experimental Workflow for D-Cl-amidine Validation Start Start In_Vitro_Assay In Vitro PAD Inhibition Assay Start->In_Vitro_Assay Kinetic_Analysis Determine kinact/KI and/or IC50 In_Vitro_Assay->Kinetic_Analysis Cell_Based_Assay Cell-Based Apoptosis Assay (e.g., Caspase-3) Kinetic_Analysis->Cell_Based_Assay Measure_Apoptosis Quantify Apoptotic Effect Cell_Based_Assay->Measure_Apoptosis Data_Analysis Data Analysis and Selectivity Assessment Measure_Apoptosis->Data_Analysis Conclusion Conclusion on Selectivity and Efficacy Data_Analysis->Conclusion

Workflow for validating D-Cl-amidine's effect on PAD1.

References

The In-Depth Guide to D-Cl-amidine Hydrochloride's Effect on Protein Citrullination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Cl-amidine hydrochloride, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), and its impact on protein citrullination. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Introduction to Protein Citrullination and PAD Enzymes

Protein citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline. This process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[1][2] This alteration in charge can significantly impact protein structure and function, influencing processes such as inflammation, gene regulation, and apoptosis.[1][3] Dysregulation of PAD activity and the subsequent aberrant citrullination of proteins have been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain cancers.[1][2]

There are five known PAD isoforms in mammals (PAD1, PAD2, PAD3, PAD4, and PAD6), each with distinct tissue distribution and substrate specificities.[4][5] This isoform diversity presents an opportunity for the development of targeted therapies that can selectively inhibit specific PADs involved in disease processes.

This compound: A Selective PAD1 Inhibitor

D-Cl-amidine is a d-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine.[6] It functions as an irreversible, mechanism-based inhibitor that covalently modifies a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[1][2] A key characteristic of D-Cl-amidine is its significant selectivity for PAD1 over other PAD isoforms.[6][7] This selectivity is attributed to its stereochemistry, making it a valuable tool for investigating the specific biological roles of PAD1.[7]

Quantitative Data: Inhibitory Activity of D-Cl-amidine and Related Compounds

The inhibitory potency of D-Cl-amidine is primarily characterized by its inactivation efficiency (kinact/KI), which reflects the second-order rate constant of enzyme inactivation. While specific IC50 values for D-Cl-amidine are not as commonly reported as for its pan-PAD counterpart, Cl-amidine, the kinetic data clearly demonstrates its preference for PAD1.[8]

Inhibitor Target PAD Isoform kinact/KI (M-1min-1) Reference
D-Cl-amidinePAD113,500[6][7]
PAD2270[7]
PAD367[7]
PAD41,350[7]
Inhibitor Target PAD Isoform IC50 (µM) Reference
Cl-amidinePAD10.8[9][10][11][12]
PAD36.2[9][10][11][12]
PAD45.9[9][10][11][12]

Signaling Pathways and Mechanism of Action

Protein citrullination is initiated by an increase in intracellular calcium levels, which activates PAD enzymes.[1] Activated PADs then catalyze the conversion of arginine to citrulline on target proteins. D-Cl-amidine exerts its effect by irreversibly binding to the active site of PAD1, thereby preventing this conversion.

Signaling Pathway of PAD-mediated Citrullination and Inhibition by D-Cl-amidine cluster_0 Cellular Environment Calcium_Influx ↑ Intracellular Ca²⁺ PAD_Enzyme PAD Enzyme (e.g., PAD1) Calcium_Influx->PAD_Enzyme Activates Protein_Arginine Protein with Arginine Residue PAD_Enzyme->Protein_Arginine Catalyzes Citrullinated_Protein Citrullinated Protein Protein_Arginine->Citrullinated_Protein Conversion D_Cl_amidine D-Cl-amidine D_Cl_amidine->PAD_Enzyme Irreversibly Inhibits

Caption: PAD activation by calcium leads to protein citrullination, a process blocked by D-Cl-amidine.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of D-Cl-amidine on protein citrullination.

In Vitro Inhibition of Citrullination in Cell Culture

This protocol describes the treatment of cultured cells with D-Cl-amidine to inhibit PAD activity prior to analysis by methods such as Western blotting or immunocytochemistry.[2]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer or fixative (e.g., 4% paraformaldehyde)

Procedure:

  • Cell Seeding: Plate cells to achieve 60-80% confluency for adherent cells at the time of treatment.[2]

  • Inhibitor Preparation: Prepare working solutions of D-Cl-amidine by diluting the stock solution in complete culture medium. A dose-response experiment (e.g., 0, 10, 50, 100, 200 µM) is recommended. Include a vehicle control (DMSO).[2]

  • Treatment: Replace the cell medium with the medium containing the desired concentration of D-Cl-amidine or vehicle control.[2]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).[2]

  • Cell Harvesting:

    • For Western Blot: Wash cells with ice-cold PBS, lyse them, and collect the supernatant for protein quantification.[2]

    • For Immunocytochemistry: Fix the cells with 4% paraformaldehyde.

Western Blot for Detection of Citrullinated Proteins

This protocol allows for the detection and semi-quantitative analysis of protein citrullination in cell or tissue lysates.[1]

Procedure:

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[1]

  • Chemical Modification of Citrulline (Important: Perform in a fume hood):

    • Incubate the PVDF membrane in a modification buffer (e.g., containing FeCl₃, diacetyl monoxime, and antipyrine in an acid mixture) in a light-proof container at 37°C for 3 hours to overnight.[1]

    • Rinse the membrane thoroughly with water.[1]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody that specifically recognizes the modified citrulline overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][6]

  • Data Analysis: Analyze band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1]

Experimental Workflow for Western Blot Analysis of Protein Citrullination Cell_Treatment Cell Treatment with D-Cl-amidine Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Protein_Transfer Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Chemical_Modification Chemical Modification of Citrulline Protein_Transfer->Chemical_Modification Blocking Blocking Chemical_Modification->Blocking Primary_Antibody Primary Antibody Incubation (Anti-modified Citrulline) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection ECL Detection and Imaging Secondary_Antibody->Detection Data_Analysis Data Analysis and Normalization Detection->Data_Analysis

Caption: Workflow for detecting citrullination via Western blot after D-Cl-amidine treatment.

Immunohistochemical (IHC) Analysis of Protein Citrullination

This protocol is for visualizing the in situ levels and localization of citrullinated proteins within tissues.[2]

Materials:

  • Paraffin-embedded tissue sections

  • Xylene, Ethanol series

  • Antigen retrieval buffer

  • 3% Hydrogen Peroxide

  • Blocking Buffer

  • Primary anti-citrulline antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Incubate slides in xylene and a graded ethanol series.[2]

  • Antigen Retrieval: Perform heat-induced epitope retrieval.[2]

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking buffer.[2]

  • Antibody Incubation:

    • Incubate with the primary anti-citrulline antibody overnight at 4°C.[2]

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[2]

  • Detection and Visualization:

    • Apply DAB substrate for color development.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

In Vivo Effects of PAD Inhibition by Amidine Derivatives

In vivo studies using Cl-amidine, the parent compound of D-Cl-amidine, have demonstrated its efficacy in reducing protein citrullination and ameliorating disease in various animal models.

  • Sepsis: Cl-amidine treatment in a murine sepsis model was shown to prevent histone H3 citrullination and the formation of neutrophil extracellular traps (NETs), leading to improved survival.[13] A 50 mg/kg dose of Cl-amidine significantly reduced H3cit protein modification in peritoneal cells and fluid.[13]

  • Arthritis: In a mouse model of collagen-induced arthritis, daily treatment with Cl-amidine (1, 10, or 50 mg/kg) dose-dependently decreased citrulline content in the serum and joints.[11][14]

  • Colitis: Oral administration of Cl-amidine (5, 25, 75 mg/kg) led to significant reductions in histology scores in a DSS-induced colitis model in mice.[10][12]

These studies highlight the therapeutic potential of inhibiting PAD activity and reducing protein citrullination in inflammatory and autoimmune diseases. The enhanced selectivity of D-Cl-amidine for PAD1 suggests its potential for a more targeted therapeutic approach with a potentially improved side-effect profile.

Logical Relationship of PAD Inhibition and Reduction of Citrullination D_Cl_amidine D-Cl-amidine Administration PAD1_Inhibition Selective Inhibition of PAD1 Enzyme D_Cl_amidine->PAD1_Inhibition Reduced_Citrullination Decreased Protein Citrullination PAD1_Inhibition->Reduced_Citrullination Therapeutic_Effect Amelioration of Disease Pathology Reduced_Citrullination->Therapeutic_Effect

Caption: D-Cl-amidine inhibits PAD1, reducing citrullination and leading to therapeutic effects.

Conclusion

This compound is a powerful and selective tool for the study of PAD1-mediated protein citrullination. Its irreversible mechanism of action and high selectivity make it invaluable for elucidating the specific roles of PAD1 in health and disease. The quantitative data on its inhibitory activity, coupled with detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting protein citrullination. The in vivo efficacy of related pan-PAD inhibitors further underscores the promise of this approach for a range of pathological conditions.

References

Methodological & Application

Application Notes and Protocols: D-Cl-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Cl-amidine hydrochloride is a potent and highly selective irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme that catalyzes the post-translational modification of arginine to citrulline on substrate proteins.[1][2] This compound is the hydrochloride salt form of D-Cl-amidine, offering enhanced water solubility and stability.[1][3] The D-amino acid-based structure of D-Cl-amidine significantly increases its selectivity for PAD1 over other PAD isozymes.[2] Inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis in cancer cells, making it a valuable tool in cancer research and drug development.[2][3][4]

Proper preparation and storage of this compound stock solutions are crucial for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo research applications.

Chemical Properties and Solubility

This compound is a white to light yellow solid.[1][4] Its molecular weight and formula are provided in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight347.24 g/mol [1][4][5][6]
Molecular FormulaC₁₄H₂₀Cl₂N₄O₂[4][7]
AppearanceWhite to light yellow solid[1][4]
Purity≥95%[5]
CAS Number2985338-61-0[4][7]

The solubility of this compound varies depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) and has moderate solubility in water and ethanol.[1][4]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference
DMSO32 mg/mL (92.16 mM)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Ultrasonic and warming to 60°C may be required for complete dissolution.[1][4]
Water16.67 mg/mL (48.01 mM)Requires sonication and warming to 60°C to dissolve.[1][4]
PBS (pH 7.2)~3 mg/mLData for the related compound Cl-amidine. Aqueous solutions are not recommended for storage beyond one day.[1][5]
Ethanol~20 mg/mLData for the related compound Cl-amidine.[1][5]

Recommended Protocols for Stock Solution Preparation

The choice of solvent depends on the experimental requirements, including the desired final concentration and the tolerance of the biological system to the solvent.

Protocol for Preparing a High-Concentration DMSO Stock Solution (e.g., 10 mM)

DMSO is the most common solvent for preparing high-concentration stock solutions of this compound.[1]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound (Molecular Weight = 347.24 g/mol ).

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 60°C) and sonication can be used to facilitate dissolution.[1][4][8] Ensure the solution is clear before use.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

Protocol for Preparing an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. However, the solubility in aqueous buffers is significantly lower.[1]

Materials:

  • This compound powder

  • Sterile, deionized water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heat block

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile water or PBS.

  • Mixing: Vortex the solution thoroughly. Use an ultrasonic bath and warm the solution to 60°C to aid dissolution.[1][4]

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Usage: It is highly recommended to prepare aqueous solutions fresh on the day of use and not to store them for more than one day.[5]

Storage and Stability

Proper storage is critical to maintain the activity of this compound stock solutions.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotesReference
Solid Powder-20°C≥ 4 yearsProtect from light.[5][6]
DMSO Stock Solution-80°CUp to 6 monthsStore in single-use aliquots to avoid freeze-thaw cycles. Protect from light.[4][6][8]
DMSO Stock Solution-20°CUp to 1 monthProtect from light.[4][6]
Aqueous Solution4°CNot recommended for storage > 1 dayPrepare fresh before use.[5]

Experimental Workflow and Signaling Pathway Visualizations

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps cluster_storage Storage weigh 1. Weigh Powder add 2. Add Solvent (e.g., Anhydrous DMSO) weigh->add dissolve 3. Dissolve (Vortex, Sonicate, Warm) add->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action and Signaling Pathway

This compound is a mechanism-based inhibitor that covalently modifies a critical cysteine residue in the active site of PAD1, leading to its irreversible inactivation.[2] This prevents the conversion of arginine to citrulline on target proteins.[2] In some cancer cells, PAD1 inhibition by D-Cl-amidine leads to increased activity of caspase-3, a key executioner of apoptosis.[2][3][4]

G Mechanism of Action of this compound DClAmidine D-Cl-amidine hydrochloride PAD1 PAD1 Enzyme DClAmidine->PAD1 Inhibits Citrulline Protein Citrulline PAD1->Citrulline Catalyzes Caspase3 Caspase-3 Activity PAD1->Caspase3 Inhibition of PAD1 leads to increase in Arginine Protein Arginine Arginine->PAD1 Substrate Apoptosis Apoptosis Caspase3->Apoptosis

Caption: D-Cl-amidine inhibits PAD1, preventing citrullination and inducing apoptosis.

Application Example: In Vitro PAD1 Activity Assay

To validate the inhibitory effect of the prepared this compound solution, an in vitro enzymatic assay can be performed to measure the inhibition of PAD1 activity.

Principle: This assay quantifies the amount of citrulline produced by recombinant PAD1 from an arginine-containing substrate. The inhibitory effect of D-Cl-amidine is determined by measuring the reduction in citrulline production in its presence.

Materials:

  • Recombinant human PAD1 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[9]

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM[9]

  • This compound working solutions (serial dilutions)

  • Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)[9]

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Protocol:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the this compound working solution in the Assay Buffer.

  • Plate Setup: In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., the final concentration of DMSO used in the dilutions) and a no-enzyme control.[9]

  • Enzyme Addition: Add 40 µL of Assay Buffer containing the PAD1 enzyme to each well.[9]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 10 mM BAEE substrate to each well.[9]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[9]

  • Stop Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Ca²⁺).[9]

  • Quantify Citrulline: Quantify the amount of citrulline produced using a colorimetric method. This typically involves adding a color reagent mixture, heating, and then measuring the absorbance at a specific wavelength.[9]

  • Data Analysis: Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

G Workflow for In Vitro PAD1 Activity Assay prep 1. Prepare Serial Dilutions of D-Cl-amidine plate 2. Add Inhibitor/Control to 96-well Plate prep->plate enzyme 3. Add PAD1 Enzyme plate->enzyme preincubate 4. Pre-incubate at 37°C (15 min) enzyme->preincubate substrate 5. Add Substrate (BAEE) to Initiate Reaction preincubate->substrate incubate 6. Incubate at 37°C (30-60 min) substrate->incubate stop 7. Stop Reaction incubate->stop quantify 8. Quantify Citrulline (Colorimetric Method) stop->quantify analyze 9. Analyze Data (Calculate IC50) quantify->analyze

References

Application Notes and Protocols for D-Cl-amidine hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cl-amidine hydrochloride is a potent and highly selective, irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), a member of the PAD family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2] This modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and cancer.[3][4] Dysregulation of PAD1 activity has been implicated in various diseases, making it an attractive therapeutic target.[3][5] D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, offers enhanced selectivity for PAD1, making it a valuable tool for studying the specific functions of this isozyme.[2][3][6]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its effects on cellular processes.

Data Presentation

Table 1: Quantitative Inhibition Data for D-Cl-amidine and Related Compounds

InhibitorTarget PAD(s)kinact/KI (M-1min-1) for PAD1Selectivity for PAD1IC50 (µM) for PAD1Reference
D-Cl-amidine PAD113,500~10-fold over PAD4, >50-fold over PAD2, >200-fold over PAD3Not explicitly stated[2][7]
L-Cl-amidine Pan-PAD37,000~3-fold over PAD40.8[7][8][9][10]
Cl-amidine Pan-PADNot explicitly stated-0.8[8][9][10]
BB-Cl-amidine Pan-PADNot explicitly stated--[7][11]
TDFA PAD4Not explicitly statedSelective for PAD4-[5][7]

Table 2: Cellular Effects of D-Cl-amidine in MDA-MB-231 Breast Cancer Cells

Concentration (µM)Effect on Cell ViabilityFold Increase in Caspase 3 ActivityReference
200Significantly decreased~2.0[1][3][6][12]
400Significantly decreased~2.5[1][3][6][12]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.[13]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)[13]

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 3.47 mg.[13]

  • Dissolve the powder in the appropriate volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO.[13]

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 60°C and sonication may be required to aid dissolution.[13]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[13]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

G Workflow for D-Cl-amidine Stock Solution Preparation A Weigh D-Cl-amidine hydrochloride powder B Add anhydrous DMSO A->B C Vortex and/or sonicate (gentle warming if needed) B->C D Ensure complete dissolution C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Workflow for preparing D-Cl-amidine stock solution.
In Vitro PAD1 Activity Assay (Citrulline Production Assay)

This assay measures the enzymatic activity of PAD1 by quantifying the amount of citrulline produced from a substrate.

Materials:

  • Recombinant human PAD1 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[7]

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at a final concentration of 10 mM[7]

  • This compound dilutions

  • Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)[7]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.[7]

  • Add 40 µL of Assay Buffer containing the recombinant PAD1 enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Initiate the reaction by adding 10 µL of the 10 mM BAEE substrate solution to each well.[7]

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or EDTA).[2][7]

  • Quantify the amount of citrulline produced using a colorimetric detection method according to the manufacturer's instructions.[2][7]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PAD1 inhibition for each concentration and determine the IC50 value.

G In Vitro PAD1 Activity Assay Workflow A Prepare serial dilutions of D-Cl-amidine B Add inhibitor and PAD1 enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with BAEE substrate C->D E Incubate at 37°C D->E F Stop reaction E->F G Quantify citrulline production (colorimetric method) F->G H Measure absorbance and calculate IC50 G->H

Workflow for the in vitro PAD1 activity assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of D-Cl-amidine on cell viability.[11]

Materials:

  • PAD1-expressing cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[11][14]

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of D-Cl-amidine (e.g., 0.1 µM to 400 µM) and a vehicle control (DMSO).[1][11]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[11]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[11][14]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.[2]

Materials:

  • PAD1-expressing cell line

  • This compound

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-pNA or DEVD-pNA)[2][14]

  • 96-well plate

  • Microplate reader

Protocol:

  • Treat cells with D-Cl-amidine as described in the cell viability assay.[2][14]

  • After treatment, lyse the cells using the provided lysis buffer.[2][14]

  • Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate in a 96-well plate.[2][14]

  • Incubate the plate at 37°C for 1-2 hours.[14]

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.[2][14]

  • The rate of increase in the signal is proportional to the caspase-3 activity.

G Signaling Pathway of D-Cl-amidine Induced Apoptosis cluster_0 D-Cl-amidine Action cluster_1 Enzymatic Inhibition cluster_2 Cellular Response A D-Cl-amidine B PAD1 A->B Inhibits C Increased Caspase-3 Activity B->C Leads to D Apoptosis C->D Induces

D-Cl-amidine inhibits PAD1, leading to increased caspase-3 activity and apoptosis.
Western Blot Analysis of Histone Citrullination

This protocol is for detecting changes in histone H3 citrullination in cells treated with D-Cl-amidine.[3]

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold PBS

  • Histone extraction buffer

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for citrullinated histone H3 (anti-H3Cit)[3]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells to 70-80% confluency and treat with desired concentrations of D-Cl-amidine or vehicle control.[3]

  • Harvest cells and wash with ice-cold PBS.[3]

  • Extract histones using a suitable histone extraction protocol.

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.[3]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

References

Application Notes: D-Cl-amidine hydrochloride in Cell Viability MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Cl-amidine hydrochloride is a potent and selective irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), a member of the PAD enzyme family that catalyzes the post-translational modification of proteins through citrullination.[1][2] This process involves the conversion of arginine residues to citrulline.[3] Dysregulated PAD activity has been implicated in various diseases, including cancer.[3] D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, exhibits enhanced selectivity for PAD1 over other PAD isoforms.[2] By covalently modifying a critical cysteine residue in the active site of PAD1, D-Cl-amidine effectively inactivates the enzyme.[2] Inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis in cancer cells, making it a compound of interest in oncological research.[4][5] The hydrochloride salt form is often used to improve water solubility and stability.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] This assay is a fundamental tool for evaluating the cytotoxic effects of chemical compounds like this compound on cultured cells.

Mechanism of Action of this compound

This compound functions as a mechanism-based inhibitor of PAD1.[2] Its primary action involves the irreversible inactivation of PAD1, which prevents the citrullination of histone and non-histone proteins. This inhibition can lead to downstream cellular effects, including the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.[2][5] The antitumor effects of related PAD inhibitors like Cl-amidine have been observed in various cancer cell lines, including breast, colon, and leukemia.[3][8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a detailed method for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials:

  • This compound

  • Target adherent cancer cell line (e.g., MDA-MB-231 human breast cancer cells)[9]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute the cell suspension in a complete culture medium to a final concentration that will result in 5,000-10,000 cells per well.[9][10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µM).[5][9] The vehicle control wells should contain the same concentration of the solvent used for the drug dilutions.

    • After the 24-hour incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Following the treatment period, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals. The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan, resulting in a purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation

Table 1: Effect of this compound on MDA-MB-231 Cell Viability

D-Cl-amidine HCl (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
501.18 ± 0.0694.4%
1001.02 ± 0.0581.6%
2000.65 ± 0.0452.0%
4000.31 ± 0.0324.8%
8000.15 ± 0.0212.0%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add D-Cl-amidine HCl (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

D_Cl_Amidine_Pathway DClAmidine D-Cl-amidine HCl PAD1 PAD1 Enzyme DClAmidine->PAD1 Inhibition Citrullination Protein Citrullination (e.g., Histones) PAD1->Citrullination Catalyzes Apoptosis Apoptosis PAD1->Apoptosis Inhibition induces Citrullination->Apoptosis Suppression may lead to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellViability Decreased Cell Viability Caspase3->CellViability

Caption: Simplified signaling pathway of D-Cl-amidine HCl action.

References

Application Notes and Protocols for D-Cl-amidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Cl-amidine hydrochloride is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), a key enzyme in the post-translational modification process of citrullination.[1][2] Its selectivity makes it a valuable tool for investigating the specific roles of PAD1 in various cellular processes, including gene regulation, apoptosis, and neutrophil extracellular trap (NET) formation.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

Inhibitory Activity of D-Cl-amidine

This compound acts as an irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of PAD enzymes.[1] It exhibits marked selectivity for PAD1 over other isoforms.[3]

PAD IsoformD-Cl-amidine k_inact/K_I (M⁻¹min⁻¹)
PAD113,500
PAD2270
PAD367
PAD41,350
Data sourced from Bicker, K.L. et al. (2012) J. Med. Chem.[3]

The related compound, Cl-amidine hydrochloride, is a pan-PAD inhibitor with the following IC50 values:

TargetCl-amidine hydrochloride IC50
PAD10.8 µM
PAD36.2 µM
PAD45.9 µM
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.[4][5][6]
Cellular Effects of D-Cl-amidine in Cancer Cell Lines

D-Cl-amidine has been shown to decrease cell viability and induce apoptosis in certain cancer cell lines.[2][7]

Cell LineAssayConcentrationIncubation TimeEffect
MDA-MB-231Cell Viability200-400 µM96 hrsSignificant decrease in cell viability.[2][8]
MDA-MB-231ApoptosisNot SpecifiedNot SpecifiedIncreased caspase-3 activity.[2]

The parent compound, Cl-amidine, has also demonstrated cytotoxic effects across various cancer cell lines.[9][10]

Cell LineIC50
Human leukemia (HL-60)0.25 µM
Human breast cancer (MCF-7)0.05 µM
Human colon cancer (HT-29)1 µM
Data on Cl-amidine cytotoxicity.[9][10][11]

Experimental Protocols

Preparation of this compound Stock Solution

For optimal solubility and stability, it is recommended to use the hydrochloride salt form of D-Cl-amidine.[7][12]

  • Solvent Selection : Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[6][12]

  • Stock Concentration : A common stock concentration is 10 mM.

  • Storage : Store the stock solution at -20°C or -80°C for long-term stability.[2][8] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[2] Prepare fresh working solutions from the stock for each experiment.[12]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of D-Cl-amidine on cell proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of D-Cl-amidine concentrations (e.g., 0-400 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours).[2][7] Include a vehicle control (DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization : Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][13]

  • Measurement : Read the absorbance at 570 nm using a microplate reader.[7][13]

  • Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase-3 Activity)

This protocol measures the induction of apoptosis by quantifying caspase-3 activity.

  • Cell Treatment : Treat cells with D-Cl-amidine as described in the cell viability protocol.

  • Cell Lysis : After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.[7]

  • Caspase Assay : Use a commercially available caspase-3 colorimetric or fluorometric assay kit. Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[7]

  • Incubation : Incubate at 37°C for 1-2 hours.[7]

  • Measurement : Measure the absorbance or fluorescence according to the manufacturer's instructions.[7] An increase in signal indicates apoptosis.

Protocol 3: Inhibition of Histone Citrullination (Western Blot)

This protocol assesses the ability of D-Cl-amidine to inhibit PAD-mediated histone citrullination.

  • Cell Treatment : Treat cells with D-Cl-amidine for a specified time.

  • Histone Extraction :

    • Harvest cells and resuspend the pellet in a hypotonic lysis buffer.[1]

    • Incubate on ice for 30 minutes.[1]

    • Centrifuge to pellet the nuclei.[1]

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation overnight at 4°C.[1]

    • Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid.

  • Western Blotting :

    • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2 + R8 + R17)).

    • Incubate with an appropriate secondary antibody.

    • Visualize the bands using a chemiluminescence detection system. A decrease in the citrullinated histone H3 band indicates inhibition.

Protocol 4: Inhibition of Neutrophil Extracellular Trap (NET) Formation

This protocol evaluates the effect of D-Cl-amidine on NETosis.

  • Neutrophil Isolation : Isolate primary neutrophils from fresh blood.[7]

  • Cell Seeding : Seed neutrophils on coverslips.[7]

  • Pre-treatment : Pre-incubate the cells with D-Cl-amidine or a vehicle control for 30-60 minutes.[7]

  • Stimulation : Stimulate NET formation using an agonist such as phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).[7]

  • Staining : After incubation (e.g., 3-4 hours), fix the cells and stain for extracellular DNA (e.g., with Sytox Green) and citrullinated histones.[7][14]

  • Imaging : Visualize the cells using fluorescence microscopy. NETs appear as web-like structures of extracellular DNA co-localized with citrullinated histones.[7]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) Seed Cells Seed Cells Treat with D-Cl-amidine Treat with D-Cl-amidine Seed Cells->Treat with D-Cl-amidine Add MTT Reagent Add MTT Reagent Treat with D-Cl-amidine->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for determining cell viability after D-Cl-amidine treatment.

G D-Cl-amidine D-Cl-amidine PAD1 PAD1 D-Cl-amidine->PAD1 inhibits Citrullination Citrullination PAD1->Citrullination catalyzes Citrullinated Histone H3 Citrullinated Histone H3 Citrullination->Citrullinated Histone H3 Histone H3 Histone H3 Histone H3->Citrullination substrate Altered Gene Expression Altered Gene Expression Citrullinated Histone H3->Altered Gene Expression Apoptosis Apoptosis Altered Gene Expression->Apoptosis

D-Cl-amidine inhibits PAD1, reducing histone citrullination and inducing apoptosis.

G cluster_1 Troubleshooting: Unexpected Cytotoxicity High Concentration? High Concentration? Reduce Concentration Reduce Concentration High Concentration?->Reduce Concentration Cell Line Sensitivity? Cell Line Sensitivity? Test on different cell lines Test on different cell lines Cell Line Sensitivity?->Test on different cell lines Off-target Effects? Off-target Effects? Consider NF-κB pathway modulation Consider NF-κB pathway modulation Off-target Effects?->Consider NF-κB pathway modulation

Troubleshooting unexpected cytotoxicity with D-Cl-amidine.

References

Determining the IC50 of D-Cl-amidine hydrochloride for PAD1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of D-Cl-amidine hydrochloride against Peptidylarginine Deiminase 1 (PAD1). D-Cl-amidine is recognized as a potent and highly selective irreversible inhibitor of PAD1, making the precise determination of its IC50 value a critical step in research and drug development.[1][2][3][4]

Introduction to PAD1 and D-Cl-amidine

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[5] This process, known as citrullination or deimination, can alter the structure and function of target proteins.[5] PAD1 is primarily expressed in the epidermis and uterus and is involved in processes such as embryonic development and epithelial-mesenchymal transition (EMT).[5] Overexpression of PAD1 has been linked to certain cancers, such as triple-negative breast cancer.[5]

D-Cl-amidine is a d-amino acid-based analog of the pan-PAD inhibitor Cl-amidine.[2] Its stereochemical configuration confers high selectivity for PAD1 over other PAD isoforms.[2] D-Cl-amidine acts as a mechanism-based, irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of PAD1, thereby inactivating the enzyme.[2]

Quantitative Inhibitor Data Summary

While specific IC50 values for D-Cl-amidine against PAD1 are not consistently reported in the literature, its high potency and selectivity are well-documented through kinetic studies.[4] The table below summarizes the inactivation efficiency of D-Cl-amidine against various PAD isozymes and provides comparative IC50 values for the related pan-PAD inhibitor, Cl-amidine.

InhibitorTarget PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1IC50 (µM)Reference
D-Cl-amidine PAD113,500-Not specified[2]
PAD2< 270> 50-foldNot specified[2]
PAD3< 67.5> 200-foldNot specified[2]
PAD41,35010-foldNot specified[2]
Cl-amidine (L-isomer) PAD137,000~3-fold over PAD40.8[2][6][7][8]
PAD3Not specified6.2[6][7][8]
PAD413,0005.9[6][7][8]

Signaling Pathway and Experimental Workflow

PAD1 Signaling Pathway in Cancer

The diagram below illustrates a simplified signaling pathway where PAD1 can promote epithelial-mesenchymal transition (EMT) and metastasis in cancer cells.

PAD1_Signaling PAD1 Signaling Pathway in EMT PAD1 PAD1 MEK1 MEK1 PAD1->MEK1 Citrullinates ERK1_2 ERK1/2 MEK1->ERK1_2 Inhibits Phosphorylation MMP2 MMP2 ERK1_2->MMP2 Regulates Expression EMT Epithelial-Mesenchymal Transition (EMT) & Metastasis MMP2->EMT

Caption: PAD1-mediated citrullination of MEK1 and its downstream effects.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 value of this compound for PAD1.

IC50_Workflow Workflow for PAD1 IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare D-Cl-amidine Serial Dilutions pre_incubation Pre-incubate PAD1 with D-Cl-amidine prep_inhibitor->pre_incubation prep_enzyme Prepare PAD1 Enzyme Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution (e.g., BAEE) initiate_reaction Initiate reaction with Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Citrulline Production stop_reaction->detection calculation Calculate % Inhibition detection->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Step-by-step workflow for PAD1 IC50 determination.

Experimental Protocol: In Vitro PAD1 Activity and Inhibition Assay

This protocol describes a method to determine the IC50 of this compound for recombinant human PAD1 by measuring the production of citrulline from a synthetic substrate.

Materials
  • Recombinant human PAD1 enzyme

  • This compound

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)[2][4]

  • Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[2]

  • Stop Solution: Strong acid (e.g., a mixture of H₂SO₄ and H₃PO₄)

  • Colorimetric Reagent for citrulline detection (e.g., diacetyl monoxime-based reagent)[4]

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of D-Cl-amidine in the Reaction Buffer to achieve a range of final concentrations for the assay.

    • Prepare a working solution of recombinant human PAD1 in the Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a stock solution of the substrate BAEE in the Reaction Buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted this compound solutions. Include wells for a vehicle control (solvent only) and a no-enzyme control.

    • Add the PAD1 enzyme solution to all wells except the no-enzyme control.

    • The total volume in each well at this stage should be consistent.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[4] For irreversible inhibitors like D-Cl-amidine, this pre-incubation step is crucial.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the BAEE substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction velocity is linear and within the detection limits of the assay.

  • Stopping the Reaction:

    • Terminate the reaction by adding the Stop Solution to each well.

  • Citrulline Detection:

    • Add the colorimetric reagent for citrulline detection to all wells.

    • Incubate the plate as required by the detection reagent protocol (this often involves heating) to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • The activity of the vehicle control represents 100% enzyme activity.

    • Calculate the percentage of PAD1 inhibition for each concentration of D-Cl-amidine using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of vehicle control well)] x 100

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Software such as GraphPad Prism can be used for this analysis.[9]

Disclaimer: The provided protocols are for reference only and may require optimization based on specific laboratory conditions and reagents.[1] It is recommended to consult primary literature for further details and validation.

References

Application Notes: D-Cl-amidine hydrochloride for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Cl-amidine hydrochloride is an orally active, potent inhibitor of Peptidyl Arginine Deiminases (PADs).[1][2][3] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline in proteins.[4][5][6] Dysregulated PAD activity is implicated in various diseases, including cancer.[4][5][7] this compound, by inhibiting PADs, has been shown to induce apoptosis in various cancer cell lines and suppress tumor growth, making it a compound of significant interest in cancer research and drug development.[1][7][8][9] This document provides a detailed protocol for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action

This compound functions as a pan-PAD inhibitor, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM for PAD1, PAD3, and PAD4, respectively.[1][2][3] Its pro-apoptotic effects are linked to several mechanisms. One key pathway involves the enhancement of p53, a critical tumor suppressor.[8][10][11] Inhibition of PAD4 by Cl-amidine can lead to the expression of p53 target genes, which in turn can induce cell cycle arrest and apoptosis.[10][11] Studies have shown that Cl-amidine can induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and is often independent of caspase-3 activation.[4][7][9] In some cell types, Cl-amidine-induced apoptosis is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[12][13]

Quantitative Data Summary

The following table summarizes the effects of Cl-amidine on various cancer cell lines as reported in the literature. This data illustrates the dose-dependent and time-dependent pro-apoptotic and anti-proliferative effects of the compound.

Cell LineAssay TypeConcentration / ConditionsKey FindingsReference
U-87 MG (Glioblastoma)Viability Assay (WST-1)0.97 µM - 500 µMTime and concentration-dependent decrease in cell viability. IC50 at 48h: 150 µM.[7]
U-87 MG (Glioblastoma)Annexin V/PI StainingIC50 (150 µM) for 48hSignificant increase in late apoptosis (2.5-fold) compared to control.[7]
U-87 MG (Glioblastoma)Mitochondrial Depolarization (JC-1)IC50 (150 µM) for 48hIncreased mitochondrial depolarization, supporting intrinsic apoptosis pathway.[7][9]
TK6 (Lymphoblastoid)Annexin V/PI Staining0 - 50 µg/mL for 24hDose-dependent induction of apoptosis.[1][2][14]
HT29 (Colon Cancer)Annexin V/PI Staining0 - 50 µg/mL for 24hRelatively resistant to Cl-amidine-induced apoptosis compared to TK6 cells.[1][2][14]
SK-BR-3 (Breast Cancer)Viability AssayCo-treated with Rapamycin3.5% reduction in viability in 24h compared to Rapamycin alone.[8]

Experimental Protocols

Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in a selected cancer cell line (e.g., U-87 MG) treated with this compound using flow cytometry.

1. Materials and Reagents

  • This compound

  • Cell line of interest (e.g., U-87 MG human glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

2. Cell Culture and Treatment

  • Seed the cells in 6-well plates at a density of 1 x 10^5 cells/well.[7]

  • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).[3]

  • Treat the cells with varying concentrations of this compound (e.g., a dose range from 10 µM to 250 µM, including a vehicle control).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[7]

3. Cell Harvesting and Staining

  • Following incubation, collect the cell culture supernatant, which contains floating (potentially apoptotic) cells.

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with their corresponding supernatant from step 1 to ensure all cells are collected.

  • Centrifuge the cell suspension at 1200 RPM for 5 minutes.[7]

  • Discard the supernatant and wash the cell pellet twice with cold PBS.[7]

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis

  • Analyze the stained cells on a flow cytometer within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

  • Collect data for at least 10,000 events per sample.

  • Analyze the data to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture Seed U-87 MG cells (1x10^5 cells/well) Incubation_24h Incubate for 24h Cell_Culture->Incubation_24h Treatment Treat with D-Cl-amidine HCl (e.g., 24h or 48h) Incubation_24h->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain FCM Flow Cytometry Analysis Stain->FCM Data_Analysis Quantify Apoptotic Populations (Early, Late, Necrotic) FCM->Data_Analysis

Caption: Workflow for D-Cl-amidine HCl induced apoptosis assay.

Signaling Pathway

G cluster_pathway This compound Apoptosis Pathway Cl_Amidine D-Cl-amidine HCl PADs PAD Enzymes (PAD1, PAD3, PAD4) Cl_Amidine->PADs Inhibits Mito Mitochondrial Depolarization Cl_Amidine->Mito Directly or Indirectly Induces p53 p53 Activation PADs->p53 Inhibition leads to p53 accumulation OKL38 OKL38 Gene Overexpression p53->OKL38 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Mito->Apoptosis Caspase_Ind Caspase-Independent Mechanisms Mito->Caspase_Ind OKL38->Apoptosis Bax->Mito Caspase_Ind->Apoptosis

References

Application Notes and Protocols: D-Cl-amidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Cl-amidine hydrochloride is a potent and highly selective irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in a variety of physiological and pathological processes, including cancer and inflammatory diseases.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions in DMSO and aqueous buffers, along with a summary of its solubility. Furthermore, this document outlines the key signaling pathway affected by this compound and provides a workflow for its application in in-vitro assays.

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in aqueous solutions.[1][4][5][6] To achieve maximum concentration, especially in aqueous solutions, heating and sonication are often recommended.[1][5][6] It is crucial to use anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1][5] For comparison, solubility data for the related pan-PAD inhibitor, Cl-amidine hydrochloride, is also provided.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)ConditionsSource(s)
DMSO32 - 80 mg/mL92.16 - 230 mMUltrasonic, warming, and heat to 60°C may be required.[1][5][6]
Water16.67 mg/mL48.01 mMRequires sonication and warming to 60°C to dissolve.[5][6]
PBS (pH 7.2)~10 mg/mL~28.80 mMUltrasonic may be needed.[7]

Note: The molecular weight of this compound is 347.24 g/mol .[5]

Table 2: Solubility of Cl-amidine Hydrochloride (Related Compound)

SolventConcentration (mg/mL)Molar Concentration (mM)ConditionsSource(s)
DMSO69 mg/mL198.7 mMUse fresh DMSO.[8]
Water6 mg/mL--[8]
PBS (pH 7.2)~3 mg/mL--[4]
Ethanol~20 mg/mL--[4]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound.[5]

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.[5]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[5] If necessary, facilitate dissolution by placing the vial in a water bath at 60°C for 5-10 minutes, followed by sonication for 10-15 minutes.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][6] Protect from light and moisture.[1]

Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. However, solubility is significantly lower.

Materials:

  • This compound powder

  • Sterile, deionized water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heat block

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile water or PBS.

  • Mixing: Vortex the solution. Use an ultrasonic bath and warming to 60°C to aid dissolution.[5][6]

  • Sterilization: Once dissolved, sterilize the solution by passing it through a 0.22 µm filter.[6]

  • Storage: It is not recommended to store aqueous dilutions for more than one day.[4]

Signaling Pathway and Mechanism of Action

D-Cl-amidine is a mechanism-based, irreversible inhibitor of PAD1.[3] Its primary mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme. This modification prevents the enzyme from converting arginine residues to citrulline on substrate proteins, such as histones.[3] Inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis in cancer cells, a process marked by the increased activity of caspase-3.[2][3] The broader class of PAD inhibitors, including the related compound Cl-amidine, has also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) by affecting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9]

PAD1_Inhibition_Pathway DCl_amidine D-Cl-amidine hydrochloride PAD1 PAD1 Enzyme DCl_amidine->PAD1 Inhibits (Irreversible) Citrulline Protein Citrulline Residues PAD1->Citrulline Catalyzes Apoptosis Apoptosis PAD1->Apoptosis Inhibition leads to Arginine Protein Arginine Residues Arginine->PAD1 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 is mediated by experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis weigh 1. Weigh D-Cl-amidine hydrochloride dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot 3. Aliquot and Store at -80°C dissolve->aliquot dilute 5. Prepare working dilution in culture medium aliquot->dilute cell_culture 4. Culture PAD1-expressing cells treat 6. Treat cells with D-Cl-amidine cell_culture->treat dilute->treat incubate 7. Incubate for defined period treat->incubate assay 8. Perform assay (e.g., Caspase-3 activity) incubate->assay measure 9. Measure signal (fluorescence/absorbance) assay->measure analyze 10. Analyze and interpret results measure->analyze

References

Troubleshooting & Optimization

optimizing D-Cl-amidine hydrochloride incubation time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Cl-amidine Hydrochloride

This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the incubation time for experiments using this compound, a potent and selective inhibitor of Peptidyl Arginine Deiminase 1 (PAD1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: D-Cl-amidine is a highly selective, mechanism-based, irreversible inhibitor of PAD1.[1] Its mechanism involves the covalent modification of a critical cysteine residue in the active site of the PAD1 enzyme, leading to its inactivation.[1] This prevents the enzyme from converting arginine residues to citrulline on target proteins.[1] The hydrochloride salt form is typically used in research due to its improved water solubility and stability over the free form.[2][3][4]

Q2: Why is optimizing the incubation time for D-Cl-amidine crucial?

A2: As an irreversible, covalent inhibitor, the extent of PAD1 inactivation by D-Cl-amidine is time-dependent.[5] An optimized incubation period is essential to allow the covalent bond formation to reach completion.[5] Insufficient incubation can lead to an underestimation of its inhibitory potency, while excessively long incubation might induce off-target effects or cytotoxicity.[2][6]

Q3: What is a recommended starting point for concentration and incubation time?

A3: For in vitro enzymatic assays, a pre-incubation time of 30-60 minutes with the PAD1 enzyme before adding the substrate is a good starting point.[5] For cell-based assays, concentrations can range from 50 µM to 400 µM, with incubation times varying from 1 hour to 48 hours, depending on the cell type and experimental goals.[5][7] A time-course experiment is highly recommended to determine the optimal duration for your specific model.[5]

Q4: How does the stability of D-Cl-amidine affect my experiments?

A4: D-Cl-amidine has a relatively short half-life in murine hepatic microsome stability assays (around 33-37 minutes).[6] This metabolic instability can lead to a decrease in the effective concentration over longer incubation periods.[6] It is recommended to use freshly prepared solutions for each experiment and to consider the compound's stability when designing long-term studies.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Inhibition of Citrullination 1. Insufficient Incubation Time: The covalent bond has not had enough time to form.[5] 2. Suboptimal Concentration: The inhibitor concentration is too low to be effective.[2] 3. Compound Degradation: The stock solution has degraded due to improper storage or repeated freeze-thaw cycles.[5]1. Perform a Time-Course Experiment: Measure PAD activity or protein citrullination at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours) to find the optimal incubation duration.[2] 2. Perform a Dose-Response Experiment: Titrate the concentration of D-Cl-amidine to determine the IC50 in your specific system.[2] 3. Use Fresh Solutions: Prepare fresh dilutions from a properly stored, aliquoted stock solution immediately before use.[2][5]
High Cell Death / Cytotoxicity 1. Incubation Time is Too Long: Cumulative toxicity is occurring over an extended exposure period.[2] 2. Concentration is Too High: The concentration used is toxic to the specific cell line.[6][7] 3. Cell Line Sensitivity: Primary cells or certain cell lines are more sensitive to the compound.[2]1. Reduce Incubation Time: Determine the shortest effective exposure time from your time-course experiment.[2] 2. Optimize Concentration: Use the lowest effective concentration determined from your dose-response curve.[2] 3. Assess Cell Viability: Run a standard cytotoxicity assay (e.g., MTT) in parallel to your main experiment to monitor cell health.[6][8]
Inconsistent Results Between Experiments 1. Variability in Incubation Time: Inconsistent timing between treating cells and harvesting. 2. Variability in Cell Health/Density: Differences in cell conditions at the start of the experiment.[2] 3. Inconsistent Reagent Preparation: Differences in the preparation of D-Cl-amidine solutions.[2]1. Standardize Workflow: Carefully control and document all incubation and treatment times. 2. Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and overall health for each experiment.[2] 3. Prepare Fresh Reagents: Always prepare D-Cl-amidine working solutions immediately before use from a validated stock.[2]

Data Presentation

Table 1: Recommended Starting Conditions for D-Cl-amidine in Cell-Based Assays

Cell LineConcentration RangeIncubation TimeApplicationReference(s)
MDA-MB-231 (Breast Cancer)200–400 µMNot specifiedDecrease cell viability, increase apoptosis[4][7]
Pancreatic Cancer Cells (Panc-1, MiaPaCa-2)50–100 µM1 hourAssess effects on extracellular vesicle release[9]
Dendritic Cells (LPS-stimulated)50–200 µMTime-dependent (tested from 6h)Suppress nitric oxide production[10]
TK6 (Lymphoblastoid), HT29 (Colon Cancer)5–50 µg/mL24 hoursInduce apoptosis[11][12]

Note: The concentrations and times listed above are starting points. Optimization for your specific cell line and experimental conditions is critical.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to identify the shortest effective incubation time for D-Cl-amidine to inhibit protein citrullination while minimizing cytotoxicity.

  • Cell Seeding: Plate your target cells in multiple plates (e.g., 6-well or 12-well) at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium at the desired final concentration (e.g., the IC50 value determined from a dose-response curve). Also prepare a vehicle control (e.g., medium with DMSO).

  • Treatment: Replace the medium in the wells with the D-Cl-amidine or vehicle control medium.

  • Time-Point Incubation: Incubate the plates at 37°C and 5% CO2. At each designated time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest one set of wells for both treated and vehicle control samples.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize protein amounts for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for a known citrullinated protein (e.g., citrullinated histone H3) or a pan-citrulline antibody.

    • Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for the citrullinated protein at each time point.

    • Normalize the citrullinated protein signal to the loading control.

    • Plot the normalized signal against time to identify the earliest time point at which maximum inhibition is achieved. This is your optimal incubation time.

    • In parallel, assess cell morphology or run a viability assay on a duplicate plate to ensure the chosen time point does not cause excessive cell death.

Visualizations

Mechanism of D-Cl-amidine Action Arginine Protein Arginine Residue PAD1 PAD1 Enzyme Arginine->PAD1 Substrate Citrulline Protein Citrulline Residue PAD1->Citrulline Catalyzes Citrullination InactivePAD Inactive PAD1 Complex (Covalently Modified) PAD1->InactivePAD Inhibitor D-Cl-amidine hydrochloride Inhibitor->PAD1 Irreversible Inhibition

Caption: Mechanism of PAD1 inhibition by D-Cl-amidine.

Workflow for Incubation Time Optimization start Seed Cells in Multiple Plates treat Treat with D-Cl-amidine and Vehicle Control start->treat incubate Incubate and Harvest at Various Time Points (e.g., 0, 1, 4, 8, 12, 24h) treat->incubate lyse Lyse Cells & Quantify Protein incubate->lyse viability Monitor Cell Viability in Parallel incubate->viability wb Western Blot for Citrullinated Proteins & Loading Control lyse->wb analyze Analyze Band Intensity vs. Time wb->analyze optimal Determine Shortest Time for Maximum Inhibition analyze->optimal

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting Logic for Suboptimal Results start Experiment Outcome no_effect No Inhibition Observed start->no_effect high_death High Cytotoxicity start->high_death inconsistent Inconsistent Results start->inconsistent sol1a Increase Incubation Time (Time-Course) no_effect->sol1a Cause: Time? sol1b Increase Concentration (Dose-Response) no_effect->sol1b Cause: Conc.? sol1c Check Compound Stability (Use Fresh Stock) no_effect->sol1c Cause: Reagent? sol2a Decrease Incubation Time high_death->sol2a Cause: Time? sol2b Decrease Concentration high_death->sol2b Cause: Conc.? sol3a Standardize Cell Seeding & Health Checks inconsistent->sol3a Cause: Cells? sol3b Standardize Protocols (Timing, Reagents) inconsistent->sol3b Cause: Protocol?

Caption: Troubleshooting decision tree for common issues.

References

potential off-target effects of D-Cl-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of D-Cl-amidine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective, mechanism-based, irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1).[1][2][3] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme. This modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of arginine residues to citrulline in substrate proteins.[3] The "D" configuration in its chemical structure significantly enhances its selectivity for PAD1 over other PAD isozymes.[3]

Q2: What are the known off-target effects of this compound?

The primary "off-target" effects of this compound that have been characterized relate to its inhibitory activity against other PAD isozymes. While it is highly selective for PAD1, it can inhibit other PADs, particularly PAD4, at higher concentrations.[3] It is important to note that D-Cl-amidine is substantially more selective for PAD1 compared to the pan-PAD inhibitor Cl-amidine.[3]

Q3: Does this compound exhibit cytotoxicity?

Yes, D-Cl-amidine has been shown to decrease cell viability and induce apoptosis in certain cancer cell lines, such as MDA-MB-231, at concentrations between 200-400 μM.[1][2] This pro-apoptotic effect is associated with an increase in caspase-3 activity.[1][2][3] However, it is generally reported to be well-tolerated with no significant toxicity in in-vivo models.[1][2]

Q4: How does the selectivity of D-Cl-amidine compare to the L-isomer, Cl-amidine?

D-Cl-amidine is significantly more selective for PAD1 than its L-isomer, Cl-amidine. The inversion of stereochemistry from the L- to the D-amino acid form is responsible for this enhanced selectivity.[3] While Cl-amidine is a pan-PAD inhibitor with activity against PAD1, PAD3, and PAD4, D-Cl-amidine's activity is more focused on PAD1.[3][4][5]

Troubleshooting Guides

Problem: I am observing unexpected cellular effects in my experiment that are not consistent with PAD1 inhibition alone.

  • Possible Cause 1: Off-target inhibition of other PAD isozymes.

    • Troubleshooting Step: Verify the concentration of this compound being used. At higher concentrations, it may inhibit other PAD isozymes, particularly PAD4.[3] Refer to the selectivity data in Table 1. Consider reducing the concentration to a range where it is more selective for PAD1.

  • Possible Cause 2: Cellular context and expression of PAD isozymes.

    • Troubleshooting Step: Characterize the expression profile of all PAD isozymes (PAD1, PAD2, PAD3, PAD4) in your specific cell model. The observed phenotype might be a result of inhibiting a low level of other PADs that are functionally important in your system.

  • Possible Cause 3: Non-specific cytotoxicity.

    • Troubleshooting Step: If using high concentrations of D-Cl-amidine, the observed effects could be due to general cytotoxicity rather than specific PAD inhibition.[1][2] Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the cytotoxic threshold in your cell line.

Problem: I am not observing the expected inhibitory effect on PAD1 activity.

  • Possible Cause 1: Inadequate inhibitor concentration or incubation time.

    • Troubleshooting Step: D-Cl-amidine is a mechanism-based inhibitor, and its effectiveness depends on both concentration and time.[3] Ensure that the pre-incubation time with the enzyme is sufficient for covalent modification to occur. Optimize both the concentration and incubation time for your specific assay conditions.

  • Possible Cause 2: Issues with compound stability or solubility.

    • Troubleshooting Step: this compound generally has good water solubility.[1] However, ensure that the compound is fully dissolved in your assay buffer. Prepare fresh solutions and avoid repeated freeze-thaw cycles. The salt form (hydrochloride) is generally more stable than the free base.[1]

Data Presentation

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [3]

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1
PAD113500-
PAD2< 270> 50-fold
PAD3< 67.5> 200-fold
PAD4135010-fold

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer) [4][5][6]

PAD IsozymeIC50 (μM)
PAD10.8
PAD36.2
PAD45.9

Experimental Protocols

1. In Vitro PAD1 Inhibition Assay (Colorimetric) [3][7]

  • Principle: This assay measures the amount of citrulline produced by the enzymatic activity of PAD1. The inhibitor's potency is determined by its ability to reduce citrulline formation.

  • Materials:

    • Recombinant human PAD1 enzyme

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM

    • This compound

    • Colorimetric detection reagents (e.g., diacetyl monoxime-based method)

    • 96-well microplate

  • Procedure:

    • Add recombinant PAD1 enzyme to the wells of a 96-well plate containing assay buffer.

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period to allow for inhibitor binding and covalent modification.

    • Initiate the enzymatic reaction by adding the BAEE substrate.

    • Incubate the reaction at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the colorimetric detection reagent and incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition relative to a vehicle control.

2. Cell Viability Assay (MTT Assay) [8]

  • Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • PAD1-expressing cell line (e.g., MDA-MB-231)

    • This compound

    • Cell culture medium

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plate

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3. Caspase-3 Activity Assay [3]

  • Principle: This assay uses a specific caspase-3 substrate that releases a fluorescent or colorimetric molecule upon cleavage. The rate of signal increase is proportional to caspase-3 activity, a key marker of apoptosis.

  • Materials:

    • PAD1-expressing cell line

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

    • Assay buffer

  • Procedure:

    • Treat cells with this compound as described in the cell viability assay.

    • Lyse the cells to release their contents, including caspases.

    • Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.

    • Incubate the reaction at 37°C.

    • Measure the fluorescence or absorbance over time. The rate of signal increase is proportional to the caspase-3 activity.

Visualizations

D_Cl_amidine_Mechanism cluster_PAD1 PAD1 Enzyme ActiveSite Active Site (Cysteine Residue) Inactive_PAD1 Inactive PAD1 (Covalently Modified) ActiveSite->Inactive_PAD1 Product Citrullinated Protein ActiveSite->Product D_Cl_amidine D-Cl-amidine hydrochloride D_Cl_amidine->ActiveSite Irreversible Binding (Covalent Modification) Inactive_PAD1->Product Inhibited Substrate Protein Substrate (Arginine) Substrate->ActiveSite Catalysis

Caption: Mechanism of this compound action on PAD1.

Experimental_Workflow_Viability Start Seed Cells in 96-well Plate Treatment Treat with D-Cl-amidine hydrochloride (various conc.) Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution Formazan_Incubation->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate % Cell Viability Measurement->Analysis

Caption: Workflow for in vitro cell viability (MTT) assay.

References

Technical Support Center: D-Cl-amidine Hydrochloride in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of D-Cl-amidine hydrochloride in experimental assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1).[1][2][3] It functions as an irreversible, mechanism-based inhibitor by covalently modifying a critical cysteine residue in the active site of the PAD1 enzyme.[4] This inactivation prevents the conversion of arginine residues to citrulline on substrate proteins.[4] The hydrochloride salt form is commonly used in research due to its enhanced stability and water solubility compared to the free base.[3][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The most recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[5][6] It is critical to use anhydrous, high-quality DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the compound's solubility.[1][6][7] For certain applications, ethanol is also a viable solvent.[8]

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you encounter solubility issues in DMSO, gentle heating and sonication can aid dissolution.[1][2] It is recommended to briefly vortex the mixture, followed by placing the vial in a 60°C water bath or heat block for 5-10 minutes.[1] Subsequently, sonicating the vial for 10-15 minutes can help ensure the compound is fully dissolved.[1]

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue due to the limited aqueous solubility of this compound.[6] To mitigate this, it is recommended to pre-warm the cell culture medium to 37°C and add the DMSO stock solution drop-by-drop while gently vortexing the medium.[6] This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[6] Additionally, ensure the final DMSO concentration in your assay is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]

Q5: How should I store my this compound solutions?

A5: For long-term storage (up to six months), it is recommended to store aliquots of the DMSO stock solution at -80°C.[1][2] For shorter-term storage (up to one month), -20°C is suitable.[1][2] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][5] Aqueous dilutions of this compound are not recommended for storage for more than one day due to limited stability.[1][8]

Solubility Data

The solubility of this compound and the related compound Cl-amidine hydrochloride in various solvents is summarized below.

CompoundSolventSolubilityMolar Concentration (mM)NotesSource(s)
This compound DMSO~80 mg/mL~230 mMUltrasonic and warming to 60°C may be required.[6]
DMSO32 mg/mL92.16 mMUltrasonic, warming, and heat to 60°C recommended.[1][2][5]
Water16.67 mg/mL48.01 mMRequires sonication and warming to 60°C to dissolve.[2][5]
Cl-amidine hydrochloride DMSO69 mg/mL198.7 mMMoisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[7]
DMSO50 mg/mL--[8][9]
DMSO~85 mg/mL~200 mMUse fresh DMSO; moisture reduces solubility.[6]
Water50 mg/mL--[10]
Water6 mg/mL--[7]
Water~35 mg/mL--[6]
Ethanol20 mg/mL--[8][9]
Dimethyl formamide14 mg/mL--[8][9]
PBS (pH 7.2)3 mg/mL--[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound.[5]

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.[5]

  • Mixing: Vortex the solution thoroughly.[5] If the powder does not dissolve completely, proceed to the next step.

  • Heating and Sonication (if necessary): Place the vial in a water bath or heat block at a temperature up to 60°C for 5-10 minutes.[1] Following heating, place the vial in a bath sonicator for 10-15 minutes until the solid is completely dissolved and the solution is clear.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • Frozen aliquot of this compound DMSO stock solution

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[6]

  • Prepare Medium: In a sterile tube, place the required volume of pre-warmed complete cell culture medium for your experiment.[6]

  • Dilution: While gently vortexing the tube of media, add the required volume of the DMSO stock solution drop-by-drop to achieve your desired final concentration.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically less than 0.5%.[1]

  • Immediate Use: Use this freshly prepared working solution immediately. Do not store the diluted aqueous solution.[6]

Visual Guides

Signaling Pathway of D-Cl-amidine Action

D_Cl_amidine_Pathway D_Cl_amidine D-Cl-amidine hydrochloride PAD1 Protein Arginine Deiminase 1 (PAD1) D_Cl_amidine->PAD1 Inactivates Citrulline Protein Citrulline Residues PAD1->Citrulline Catalyzes Apoptosis Apoptosis PAD1->Apoptosis Inhibition leads to Arginine Protein Arginine Residues Arginine->PAD1 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Solution_Preparation_Workflow start Start: D-Cl-amidine powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_clear Solution Clear? vortex->check_clear heat_sonicate Heat (60°C) & Sonicate (if needed) heat_sonicate->vortex check_clear->heat_sonicate No aliquot Aliquot for Single Use check_clear->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute Drop-wise while Vortexing thaw->dilute prepare_media Prepare Pre-warmed Aqueous Media prepare_media->dilute use Use Immediately in Assay dilute->use Troubleshooting_Workflow start Issue: Precipitate Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock check_dmso_quality Is the DMSO anhydrous and fresh? check_stock->check_dmso_quality No check_dilution How was the working solution prepared? check_stock->check_dilution Yes re_dissolve Re-dissolve stock: Warm to 37-60°C and sonicate re_dissolve->check_stock check_dmso_quality->re_dissolve Yes use_new_dmso Use fresh, anhydrous DMSO check_dmso_quality->use_new_dmso No use_new_dmso->re_dissolve improper_dilution Improper Dilution: Added stock directly to media check_dilution->improper_dilution Directly check_concentration Is the final concentration too high? check_dilution->check_concentration Drop-wise proper_dilution Proper Dilution: Drop-wise addition to pre-warmed, vortexing media improper_dilution->proper_dilution resolve Issue Resolved proper_dilution->resolve lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_concentration->resolve No lower_concentration->resolve

References

D-Cl-amidine hydrochloride degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Cl-amidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this potent and selective PAD1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the degradation and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1).[1] It is the hydrochloride salt form of D-Cl-amidine, which offers improved stability and water solubility.[2] The core mechanism of action involves the irreversible, covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme. This modification leads to the inactivation of the enzyme, preventing the conversion of arginine residues to citrulline on substrate proteins. The D-amino acid configuration of D-Cl-amidine significantly enhances its selectivity for PAD1 over other PAD isoforms.[2]

Q2: Why is the hydrochloride salt of D-Cl-amidine recommended for use?

A2: The free base form of Cl-amidine and its derivatives can be unstable.[2][3] The hydrochloride salt form provides greater stability and enhanced water solubility, making it more reliable for experimental use while retaining the same biological activity.[2]

Q3: How should I store this compound?

A3: Proper storage is critical to prevent degradation. For the solid powder form, storage at -20°C is recommended.[1][4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] Aqueous solutions are not recommended for storage longer than one day.[4]

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the literature, its chloroacetamidine and amide functionalities suggest susceptibility to hydrolysis, particularly in aqueous solutions. Amide bonds can be hydrolyzed under both acidic and basic conditions. The chloroacetamide group may undergo nucleophilic substitution, with water acting as a nucleophile, leading to the replacement of the chloride ion. To minimize degradation, it is crucial to use anhydrous solvents for long-term storage of stock solutions and to prepare aqueous working solutions fresh for each experiment.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Experimental Results

Possible CauseRecommended Solution
Degradation of this compound stock solution. Prepare fresh dilutions from a properly stored, frozen stock for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Verify the integrity of your stock solution using a stability-indicating method like HPLC if variability persists.
Inconsistent pre-incubation time with PAD1 enzyme. As a covalent inhibitor, the extent of PAD1 inactivation is time-dependent. Standardize a pre-incubation step (e.g., 30-60 minutes at 37°C) where the enzyme and inhibitor are mixed before adding the substrate.[2][6]
Sub-optimal assay buffer conditions. Ensure the assay buffer has the optimal pH for PAD1 activity (typically around 7.5) and that all components, especially DTT, are freshly prepared.[2]

Issue 2: Lower Than Expected or No PAD1 Inhibition

Possible CauseRecommended Solution
Inactive this compound. Test the activity of your compound on a positive control PAD enzyme. If possible, confirm the identity and purity of the compound using analytical methods.
Insufficient incubation time for covalent bond formation. Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition in your specific assay setup.[2]
This compound concentration is too low. Conduct a dose-response experiment to determine the IC50 value under your specific assay conditions.
Inactive PAD1 enzyme. Verify the activity of your PAD1 enzyme using a known substrate in the absence of any inhibitor.
Incorrect assay setup. Double-check all reagent concentrations, buffer components, and incubation steps in your protocol.[2]

Issue 3: Unexpected Cytotoxicity

Possible CauseRecommended Solution
High concentration of this compound. Use a concentration range appropriate for your cell type and experimental goals. High concentrations (e.g., 200-400 µM) have been shown to decrease cell viability.[1] Perform a dose-response curve to determine the optimal concentration for PAD1 inhibition with minimal cytotoxicity.
Off-target effects. While D-Cl-amidine is selective for PAD1, off-target effects can occur, especially at higher concentrations. Consider using a lower concentration or a different PAD inhibitor to confirm that the observed effect is due to PAD1 inhibition.
Cell line sensitivity. Some cell lines may be inherently more sensitive to the compound. It is advisable to perform a baseline cytotoxicity assay for your specific cell line.

Quantitative Data Summary

Table 1: Stability of this compound Stock Solutions

Storage TemperatureSolventDurationRecommendation
-80°CDMSO6 monthsRecommended for long-term storage.[1][5]
-20°CDMSO1 monthSuitable for short-term storage.[1][5]
4°CAqueous Buffer (e.g., PBS)< 24 hoursNot recommended for storage beyond one day.[4]

Table 2: In Vitro Inhibitory Activity of D-Cl-amidine and Related Compounds

CompoundTarget PAD Isoformkinact/KI (M-1min-1)IC50 (µM)
D-Cl-amidinePAD113,500-
D-Cl-amidinePAD2< 270-
D-Cl-amidinePAD3< 67.5-
D-Cl-amidinePAD41,350-
Cl-amidine (L-isomer)PAD1-0.8[3][5]
Cl-amidine (L-isomer)PAD3-6.2[3][5]
Cl-amidine (L-isomer)PAD413,0005.9[3][5]

Experimental Protocols

Protocol 1: In Vitro PAD1 Activity and Inhibition Assay

This protocol describes a colorimetric method to measure PAD1 activity and its inhibition by this compound.

Materials:

  • Recombinant human PAD1 enzyme

  • This compound

  • PAD Assay Buffer (100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Colorimetric detection reagents for ammonia or citrulline

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in PAD Assay Buffer.

  • In a 96-well plate, add the desired volume of each inhibitor dilution. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add the PAD1 enzyme to each well (except the no-enzyme control) and pre-incubate for 30-60 minutes at 37°C.

  • Initiate the reaction by adding the BAEE substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a strong acid).

  • Add the colorimetric detection reagents and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control.

Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

  • PAD1-expressing cell line

  • This compound

  • Cell culture medium

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24-48 hours).

  • Lyse the cells using the cell lysis buffer.

  • Transfer the cell lysates to a new 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C, protected from light if using a fluorescent substrate.

  • Measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • The rate of increase in the signal is proportional to the caspase-3 activity.

Visualizations

degradation_prevention_workflow cluster_storage Compound Storage and Handling cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting storage Store D-Cl-amidine HCl powder at -20°C stock_prep Prepare stock solution in anhydrous DMSO storage->stock_prep aliquot Aliquot into single-use tubes stock_prep->aliquot store_stock Store stock at -80°C (6 months) or -20°C (1 month) aliquot->store_stock fresh_dilution Prepare fresh working dilutions for each experiment store_stock->fresh_dilution Use one aliquot per experiment (Avoid freeze-thaw) pre_incubation Pre-incubate with PAD1 enzyme (30-60 min, 37°C) fresh_dilution->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate data_acquisition Acquire data add_substrate->data_acquisition inconsistent_results Inconsistent Results? data_acquisition->inconsistent_results check_storage Verify storage and handling procedures inconsistent_results->check_storage check_protocol Ensure consistent experimental protocol inconsistent_results->check_protocol

Caption: Workflow for handling D-Cl-amidine HCl to prevent degradation.

pad1_apoptosis_pathway DClAmidine D-Cl-amidine HCl PAD1 PAD1 Enzyme DClAmidine->PAD1 Inhibits (Covalent Modification) Citrulline Protein Citrulline Residues PAD1->Citrulline Catalyzes Arginine Protein Arginine Residues Arginine->PAD1 Downstream Downstream Signaling Events Citrulline->Downstream Procaspase3 Pro-caspase-3 Downstream->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: PAD1 inhibition by D-Cl-amidine HCl leading to apoptosis.

References

interpreting variable results with D-Cl-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Cl-amidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret variable results and address common challenges.

Troubleshooting Guides

Encountering variability in your experimental results with this compound can be frustrating. The following table outlines potential issues, their likely causes, and recommended solutions to help you achieve consistent and reliable data.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Lower-than-Expected PAD1 Inhibition Improper Stock Solution Preparation: this compound has specific solubility requirements. Using aged or hygroscopic DMSO can significantly impact solubility.[1][2][3] Precipitation may occur if the compound is not fully dissolved.- Prepare fresh stock solutions before each experiment.[2] - Use fresh, anhydrous DMSO for preparing stock solutions.[2][3] - To aid dissolution, ultrasonic and warming to 60°C may be necessary.[1][2] - Visually inspect the solution for any precipitate before use.[2]
Degradation of the Compound: Repeated freeze-thaw cycles can lead to the degradation of this compound.[1][2] Improper storage temperatures can also compromise its stability.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Powder can be stored at -20°C for up to 2 years.[4]
Incorrect Assay Conditions: The inhibitory activity of D-Cl-amidine is calcium-dependent, as calcium is required for PAD enzyme activity.[5] The presence of strong reducing agents may also interfere.- Ensure the assay buffer contains an adequate concentration of CaCl₂ (typically 10 mM).[6] - While DTT is often included in PAD assay buffers, ensure its concentration is optimized and consistent across experiments.[7]
High Variability Between Replicates Inaccurate Pipetting: Small volumes of concentrated inhibitor solutions can be difficult to pipette accurately, leading to variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare serial dilutions of the inhibitor to work with larger, more manageable volumes for the final assay concentrations.
Cell-Based Assay Inconsistencies: Cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.- Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. - Regularly check cell cultures for any signs of stress or contamination.
Apparent Off-Target Effects or Cellular Toxicity High Inhibitor Concentration: While D-Cl-amidine is highly selective for PAD1, very high concentrations may lead to off-target effects or general cellular toxicity.[8][9]- Perform a dose-response experiment to determine the optimal concentration range that inhibits PAD1 without causing significant toxicity. - D-Cl-amidine has been shown to decrease cell viability at concentrations of 200-400 μM in MDA-MB-231 cells.[1][9]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[3]- Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) and consistent across all wells, including vehicle controls.
Difficulty Reproducing Published Data Differences in Experimental Protocols: Minor variations in protocols, such as incubation times, substrate concentrations, or cell lines, can lead to different results.- Carefully review and adhere to the detailed experimental protocols provided in the original publication. - If possible, use the same reagents, cell lines, and instrumentation.
Lot-to-Lot Variability of the Compound: Although rare with high-purity compounds, there can be slight differences between manufacturing batches.- If you suspect lot-to-lot variability, consider testing a new batch of the compound alongside the old one in a side-by-side comparison.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: D-Cl-amidine is a mechanism-based, irreversible inhibitor that is highly selective for Protein Arginine Deiminase 1 (PAD1).[8] It acts by covalently modifying a critical cysteine residue within the active site of the PAD1 enzyme, leading to its inactivation.[8] This prevents the enzyme from converting arginine residues to citrulline on substrate proteins.[8] The "D" configuration of the amino acid in its structure significantly enhances its selectivity for PAD1 over other PAD isozymes.[7][8]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal results, this compound stock solutions should be prepared using fresh, anhydrous DMSO at a concentration of up to 32 mg/mL (92.16 mM).[2] Warming to 60°C and sonication may be required for complete dissolution.[1][2] It is also soluble in water up to 16.67 mg/mL (48.01 mM) with similar heating and sonication.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: Why am I not seeing the expected level of apoptosis in my cell-based assay?

A3: Several factors could contribute to this. First, ensure you are using a cell line that expresses PAD1, as the pro-apoptotic effect of D-Cl-amidine is linked to its inhibition.[8] The concentration of D-Cl-amidine is also critical; concentrations of 200-400 μM have been shown to decrease cell viability and increase caspase 3 activity in MDA-MB-231 cells.[1][9] Additionally, the incubation time may need to be optimized for your specific cell line and experimental conditions. Finally, confirm the health and passage number of your cells, as these can influence their response to treatment.

Q4: Can I use D-Cl-amidine in animal studies?

A4: Yes, D-Cl-amidine has been used in in vivo studies. Pharmacokinetic data in mice shows that after an intravenous (IV) dose of 2.5 mg/kg, the serum concentration is approximately 21 nM at 2 hours and 10 nM at 4 hours.[1][7] Following an intraperitoneal (IP) injection of 10 mg/kg, the serum concentration is around 10 nM at 4 hours.[1][7]

Q5: What is the difference between D-Cl-amidine and Cl-amidine?

A5: The primary difference lies in their selectivity. D-Cl-amidine is a highly selective inhibitor of PAD1.[8] In contrast, Cl-amidine is considered a pan-PAD inhibitor, meaning it inhibits multiple PAD isozymes, including PAD1, PAD3, and PAD4, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM, respectively.[3][10][11] The selectivity of D-Cl-amidine is attributed to the D-amino acid in its structure, as opposed to the L-amino acid in Cl-amidine.[7]

Experimental Protocols

PAD Inhibition Assay (Colorimetric)

This protocol is for determining the inhibitory activity of this compound on recombinant PAD1 enzyme.

Materials:

  • Recombinant human PAD1 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • This compound

  • Colorimetric detection reagents (e.g., diacetyl monoxime-based)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PAD1 enzyme to each well, followed by the different concentrations of D-Cl-amidine or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the BAEE substrate to each well.[8]

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.[8]

  • Stop the reaction, typically by adding a strong acid.[8]

  • Add the colorimetric detection reagent and incubate according to the manufacturer's instructions to allow for color development.[8]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the induction of apoptosis in cells treated with D-Cl-amidine by quantifying caspase-3 activity.

Materials:

  • PAD1-expressing cell line

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black microplate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of D-Cl-amidine or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells to release the cellular contents.[8]

  • In a new 96-well black plate, add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.[8]

  • Incubate the reaction at 37°C, protected from light.[8]

  • Measure the fluorescence at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the caspase-3 activity.[8]

Visualizations

PAD_Signaling_Pathway Simplified PAD1 Signaling and Inhibition Pathway arginine Protein Arginine Residue citrulline Protein Citrulline Residue arginine->citrulline Citrullination apoptosis Apoptosis citrulline->apoptosis Contributes to suppression of pad1 PAD1 Enzyme pad1->arginine pad1->apoptosis Suppresses d_cl_amidine D-Cl-amidine hydrochloride d_cl_amidine->pad1 Irreversible Inhibition d_cl_amidine->apoptosis Induces caspase3 Caspase-3 Activation apoptosis->caspase3 is mediated by Troubleshooting_Workflow Troubleshooting Workflow for Variable Results start Variable Results Observed check_reagents Check Reagent Preparation & Storage start->check_reagents reagent_issue Prepare Fresh Stock Solutions Verify Storage Conditions check_reagents->reagent_issue Issue Found check_protocol Review Experimental Protocol check_reagents->check_protocol No Issue reagent_issue->check_protocol protocol_issue Optimize Assay Conditions (e.g., concentrations, incubation times) check_protocol->protocol_issue Discrepancy Found check_cells Verify Cell Health & Consistency (for cell-based assays) check_protocol->check_cells No Discrepancy protocol_issue->check_cells cell_issue Use Consistent Passage Number and Seeding Density check_cells->cell_issue Issue Found consistent_results Consistent Results Achieved check_cells->consistent_results No Issue cell_issue->consistent_results

References

Technical Support Center: D-Cl-amidine Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo use of D-Cl-amidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cl-amidine (L-Cl-amidine)?

D-Cl-amidine is a stereoisomer of Cl-amidine, a known pan-inhibitor of Protein Arginine Deiminases (PADs). The key difference lies in its selectivity; D-Cl-amidine is a potent and highly selective inhibitor of PAD1, whereas L-Cl-amidine inhibits multiple PAD isozymes.[1][2][3] This selectivity, along with a better safety profile and superior in vivo stability, makes D-Cl-amidine a valuable tool for investigating the specific role of PAD1 in disease.[1]

Q2: What are the primary challenges associated with the in vivo use of this compound?

Despite its advantages, researchers may face challenges with D-Cl-amidine's suboptimal in vivo bioavailability, which can be attributed to metabolic instability and poor cell membrane permeability.[2] While more stable than its L-counterpart, its half-life can still be relatively short in certain experimental settings.[3]

Q3: How does the pharmacokinetic profile of D-Cl-amidine compare to L-Cl-amidine?

In murine models, D-Cl-amidine demonstrates a more favorable pharmacokinetic profile. Following intravenous (IV) administration, D-Cl-amidine can be detected in serum for up to 4 hours, while L-Cl-amidine is completely degraded within 2 hours. A similar trend of enhanced stability is observed with intraperitoneal (IP) injection.[2]

Q4: What are the known off-target effects of Cl-amidine compounds?

While D-Cl-amidine is highly selective for PAD1, the broader class of Cl-amidine compounds has been noted to have potential off-target effects. For instance, Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway, which could influence inflammation and cell survival independently of PAD inhibition.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of D-Cl-amidine Rapid metabolism or clearance.1. Confirm Dose and Administration Route: Ensure accurate dosing. Consider IV or IP administration to bypass first-pass metabolism.[2] 2. Optimize Sampling Time: Collect blood samples at earlier time points post-administration to capture peak concentrations.[2] 3. Consider a More Stable Analog: If PAD1-selectivity is not essential, a more metabolically stable analog like BB-Cl-amidine could be an option.[2]
Lack of in vivo efficacy despite proven in vitro potency Poor bioavailability at the target tissue.1. Increase Dose: A higher dose may be necessary to achieve therapeutic concentrations at the target site. Monitor for potential toxicity.[2] 2. Change Administration Route: For localized diseases, consider direct administration to the target area (e.g., intratumoral injection).[2] 3. Utilize a Delivery Vehicle: Formulating D-Cl-amidine in delivery systems like liposomes or microspheres can protect it from degradation and prolong circulation time.[2][5]
Inconsistent inhibition of protein citrullination Compound instability or suboptimal dosing.1. Use the Hydrochloride Salt: The hydrochloride salt form offers improved water solubility and stability compared to the free base.[3] 2. Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[6] 3. Review Dosing Regimen: Ensure the dosing frequency is adequate to maintain inhibitory concentrations, given its in vivo half-life.
Unexpected cellular effects observed Potential off-target effects.1. Conduct Control Experiments: Include appropriate vehicle controls and consider using a structurally related but inactive compound if available. 2. Investigate Alternative Pathways: Assess key signaling pathways that may be affected off-target, such as the NF-κB pathway.[3]

Quantitative Data Summary

Table 1: In Vitro Potency and Pharmacokinetics of D-Cl-amidine vs. L-Cl-amidine

ParameterD-Cl-amidineCl-amidine (L-Cl-amidine)Reference
PAD1 k_inact_/K_i_ (M⁻¹s⁻¹) 13,50037,000[1]
PAD4 k_inact_/K_i_ (M⁻¹min⁻¹) No data13,000[1]
Murine Hepatic Microsome Half-life 33 min37 min[1]
In Vivo Stability (10 mg/kg IP) Detected at 4h (~10 nM)Completely degraded within 4h[1]
In Vivo Stability (2.5 mg/kg IV) Detected at 4h (~10 nM)Completely degraded within 2h[2][7]

Table 2: In Vivo Dosing Examples for Cl-amidine Compounds

Animal ModelDisease ModelCompoundDosageAdministration RouteOutcomeReference
C57BL/6 miceDSS-induced colitisCl-amidine75 mg/kg, once dailyIPSuppressed PAD activity and protein citrullination.[6][8]
C57BL/6 miceDSS-induced colitisCl-amidine5, 25, 75 mg/kg, once dailyOral gavageDose-dependent reduction in histology scores.[6][8]
Apoe -/- miceAtherosclerosisCl-amidineNot specifiedNot specifiedReduced atherosclerotic lesion area and prolonged time to thrombosis.[9]
Sprague-Dawley ratsHemorrhagic shockCl-amidine10 mg/kgNot specifiedImproved 72-h survival rate and reduced multi-organ damage.[10]

Experimental Protocols

Protocol 1: In Vivo Administration and Pharmacokinetic Analysis of D-Cl-amidine

This protocol is a general guideline based on methodologies from comparative studies.[1]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Formulation: Dissolve this compound in a vehicle of 5% DMSO in sterile saline.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer 10 mg/kg of the D-Cl-amidine solution.

    • Intravenous (IV) Injection: Administer 2.5 mg/kg of the D-Cl-amidine solution via the tail vein.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Analyze the concentration of D-Cl-amidine in plasma samples using LC-MS/MS.

Protocol 2: In Vitro Liver Microsome Stability Assay

This protocol assesses the metabolic stability of D-Cl-amidine.

  • Materials: Murine hepatic microsomes, NADPH regenerating system, D-Cl-amidine.

  • Incubation: Pre-incubate D-Cl-amidine with the liver microsomes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution like cold acetonitrile.

  • Analysis: Determine the remaining concentration of D-Cl-amidine at each time point using LC-MS/MS to calculate the half-life.[2]

Visualizations

PAD_Inhibition_Pathway cluster_extracellular Stimulus cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS, PMA) PAD1 PAD1 Stimulus->PAD1 Activates Citrulline Protein Citrulline Residues PAD1->Citrulline Citrullinates Arginine Protein Arginine Residues Arginine->PAD1 NETosis Neutrophil Extracellular Trap (NET) Formation Citrulline->NETosis Promotes Inflammation Inflammation NETosis->Inflammation Drives D_Cl_amidine D-Cl-amidine hydrochloride D_Cl_amidine->PAD1 Inhibits

Caption: this compound inhibits PAD1, preventing protein citrullination and subsequent NETosis.

experimental_workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis Formulation 1. Formulate D-Cl-amidine in Vehicle (e.g., 5% DMSO in Saline) Administration 2. Administer to Animal Model (e.g., Mouse via IP or IV) Formulation->Administration Sampling 3. Collect Blood Samples at Timed Intervals Administration->Sampling Processing 4. Process Blood to Obtain Plasma Sampling->Processing LCMS 5. Quantify D-Cl-amidine Concentration via LC-MS/MS Processing->LCMS PK_Analysis 6. Perform Pharmacokinetic Analysis (t½, Cmax) LCMS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

References

avoiding precipitation of D-Cl-amidine hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Cl-amidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in media and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the hydrochloride salt form preferred?

D-Cl-amidine is a potent and highly selective inhibitor of Peptidylarginine Deiminase 1 (PAD1), an enzyme that catalyzes the conversion of arginine to citrulline in proteins.[1][2] The hydrochloride salt form is generally preferred for research applications due to its enhanced water solubility and stability compared to the free base form.[2][3]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use anhydrous, high-quality DMSO, as the solvent can absorb moisture, which may reduce the solubility of the compound.[5] For experiments sensitive to DMSO, aqueous solutions can be prepared, but the solubility is significantly lower.[6]

Q3: How should I store this compound stock solutions?

For long-term stability, it is recommended to store DMSO stock solutions in small, single-use aliquots at -80°C for up to six months or at -20°C for up to one month.[5] Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[6]

Q4: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound upon dilution in aqueous cell culture media is a common issue and can be attributed to several factors:

  • High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.[4][5]

  • Improper Dilution: Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause the compound to "crash out" of solution.[4][7]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[7]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[4][8]

  • Interaction with Media Components: The compound may interact with salts, amino acids, or serum proteins in the media, leading to the formation of insoluble complexes.[2][7]

  • pH of the Media: The pH of the cell culture medium can influence the solubility of hydrochloride salts.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

  • Symptoms: The medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Concentration Exceeds Solubility Limit Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution ("Solvent Shock") Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium.[4][7]
High Final DMSO Concentration Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4] This may necessitate preparing a more dilute intermediate stock solution.
Low Media Temperature Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7]

Issue 2: Precipitate Forms Over Time in the Incubator

  • Symptoms: The media appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability This compound may have limited stability in aqueous media at 37°C over extended periods. For long-term experiments, consider replenishing the media with a freshly prepared working solution every 24-48 hours.[5]
Interaction with Media Components The compound may be interacting with components in the media, such as serum proteins. Try reducing the serum concentration if your experimental design allows.[5]
Media Evaporation Evaporation from the wells of a culture plate, especially the outer wells, can increase the compound's concentration, leading to precipitation. Ensure proper humidification of the incubator and use plates with low-evaporation lids.
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium over time, which can affect the solubility of the compound. Monitor the pH of your cultures and consider using a medium with a more robust buffering system if necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Bring the vial of this compound powder and the sealed bottle of anhydrous DMSO to room temperature.

  • In a sterile environment, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use, sterile amber tubes and store at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level for your cells (e.g., ≤ 0.1%).

  • Add the prepared solutions to the wells of a 96-well plate. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).[7]

  • The highest concentration that remains clear at all time points is the maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Working Solution in Pre-warmed Media stock->working treat Treat Cells with Working Solution working->treat incubate Incubate at 37°C, 5% CO2 treat->incubate observe Observe for Precipitation incubate->observe precipitate Precipitation Observed? observe->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot (See Guide) precipitate->troubleshoot Yes

Caption: A logical workflow for the preparation and use of this compound in cell culture experiments, including a key decision point for troubleshooting precipitation.

signaling_pathway Simplified Signaling Pathway of this compound Action DClAmidine D-Cl-amidine hydrochloride PAD1 PAD1 DClAmidine->PAD1 inhibits ProteinCitrulline Protein Citrulline PAD1->ProteinCitrulline catalyzes conversion of ProteinArginine Protein Arginine ProteinArginine->PAD1 Apoptosis Apoptosis ProteinCitrulline->Apoptosis leads to

Caption: A simplified diagram illustrating the mechanism of action of this compound as a PAD1 inhibitor, leading to apoptosis.

References

impact of serum on D-Cl-amidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Cl-amidine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: D-Cl-amidine is a potent and highly selective, irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1).[1][2] It is the D-amino acid-based stereoisomer of the pan-PAD inhibitor, Cl-amidine.[3] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme, leading to its inactivation.[3] This prevents the conversion of arginine residues to citrulline on substrate proteins. The hydrochloride salt form is typically used to improve water solubility and stability.[2][3]

Q2: What is the primary downstream effect of PAD1 inhibition by this compound in cellular assays?

A2: The primary on-target effect is the reduction of protein citrullination. In many cancer cell lines that express PAD1, its inhibition by D-Cl-amidine has been shown to induce apoptosis (programmed cell death).[2] This is often measured by an increase in the activity of executioner caspases, such as caspase-3.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results, this compound should be dissolved in an anhydrous, sterile solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions. Due to the potential for degradation with repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Q4: What is the stability of this compound in biological systems?

A4: D-Cl-amidine and its L-isomer, Cl-amidine, have been shown to have relatively short half-lives of approximately 33-37 minutes in murine hepatic microsome stability assays.[3] This suggests that metabolic degradation can occur, which may reduce the effective concentration of the compound over longer experimental incubation times.

Troubleshooting Guide

Issue 1: I am not observing the expected level of PAD1 inhibition in my cell-based assay when using serum-containing media.

  • Troubleshooting Steps:

    • Run a dose-response curve in parallel with and without serum: Compare the IC50 value of this compound in your standard serum-containing medium versus a serum-free medium. A rightward shift in the dose-response curve in the presence of serum would suggest that a higher concentration is needed to achieve the same effect, likely due to protein binding.

    • Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of serum in your cell culture medium.

    • Wash cells before treatment: For shorter incubation periods, you can wash the cells with a serum-free medium or PBS before adding this compound diluted in a serum-free medium. Note that this may not be suitable for long-term experiments where serum is required for cell viability.

  • Potential Cause 2: Metabolic Inactivation. As noted, D-Cl-amidine has a relatively short metabolic half-life.[3] If your cells have significant metabolic activity, the compound may be getting inactivated over the course of the experiment.

  • Troubleshooting Steps:

    • Time-Course Experiment: Measure the inhibitory effect at different time points to see if the activity diminishes over time.

    • Replenish the Compound: In longer-term experiments, consider replacing the medium with fresh medium containing this compound periodically.

Issue 2: I am observing unexpected cytotoxicity in my cell line.

  • Potential Cause: Off-Target Effects at High Concentrations. While D-Cl-amidine is a selective PAD1 inhibitor, very high concentrations may lead to off-target effects and subsequent cytotoxicity.[3] Concentrations between 200-400 μM have been reported to decrease cell viability.[2]

  • Troubleshooting Steps:

    • Titrate the Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits PAD1 activity without causing significant cytotoxicity.

    • Use Appropriate Controls: Include a vehicle control (e.g., DMSO) at the same concentration used for your this compound treatment.

    • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, as described below) to quantify the cytotoxic effects at different concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data for D-Cl-amidine and the related pan-PAD inhibitor, Cl-amidine.

Compound PAD Isozyme kinact/KI (M-1min-1) Fold Selectivity for PAD1
D-Cl-amidinePAD113500-
PAD2< 270> 50-fold
PAD3< 67.5> 200-fold
PAD4135010-fold
Table 1: Inactivation efficiency of D-Cl-amidine against PAD isozymes.
Compound PAD Isozyme IC50 (µM)
Cl-amidinePAD10.8[4][5][6][7]
PAD36.2[4][5][6][7]
PAD45.9[4][5][6][7]
Table 2: Comparative IC50 values for the pan-PAD inhibitor Cl-amidine.

Experimental Protocols

1. In Vitro PAD1 Activity Assay (Citrulline Production)

This protocol measures the enzymatic activity of PAD1 by quantifying the amount of citrulline produced from a substrate.

  • Materials:

    • Recombinant human PAD1 enzyme

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM

    • This compound

    • Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the Assay Buffer.

    • In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add 40 µL of Assay Buffer containing the PAD1 enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the 10 mM BAEE substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Quantify the amount of citrulline produced using a colorimetric method as per the manufacturer's instructions.

    • Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

2. Cell Viability Assay (MTT-based)

This protocol assesses the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plate

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[3]

3. Apoptosis Assay (Caspase-3 Activity)

This protocol measures the induction of apoptosis by quantifying caspase-3 activity.

  • Materials:

    • Cells treated with this compound (as in the cell viability protocol)

    • Cell lysis buffer

    • Commercially available caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., DEVD-pNA)

  • Procedure:

    • Treat cells with this compound as desired.

    • Lyse the cells using a suitable lysis buffer.

    • Use a commercial caspase-3 assay kit and follow the manufacturer's instructions. Typically, this involves adding the cell lysate to a reaction buffer containing the caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.[3]

Visualizations

PAD1_Signaling_Pathway DCl_amidine D-Cl-amidine hydrochloride PAD1 PAD1 DCl_amidine->PAD1 inhibits MEK1 MEK1 PAD1->MEK1 citrullinates MMP2 MMP2 PAD1->MMP2 upregulates ERK1_2 ERK1/2 MEK1->ERK1_2 inhibits phosphorylation Metastasis Metastasis MMP2->Metastasis Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare D-Cl-amidine serial dilutions add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PAD1 enzyme solution pre_incubate Pre-incubate with enzyme (15 min) prep_enzyme->pre_incubate add_inhibitor->pre_incubate add_substrate Initiate reaction with BAEE substrate pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_citrulline Colorimetric detection of citrulline stop_reaction->detect_citrulline calc_inhibition Calculate % inhibition detect_citrulline->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 Troubleshooting_Serum_Effect start Reduced activity observed in serum-containing medium q1 Is serum necessary for long-term cell viability? start->q1 a1_yes Run dose-response with and without serum q1->a1_yes Yes a1_no Switch to serum-free medium for experiment q1->a1_no No q2 IC50 shifted right in serum? a1_yes->q2 end Optimized Assay a1_no->end a2_yes Indicates protein binding. Increase concentration or reduce serum % if possible. q2->a2_yes Yes a2_no Consider other factors: metabolic instability, cell line specifics. q2->a2_no No a2_yes->end a2_no->end

References

Validation & Comparative

D-Cl-amidine vs. L-Cl-amidine: A Comparative Guide to PAD Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of Protein Arginine Deiminases (PADs) in health and disease, the choice of a selective chemical inhibitor is paramount. This guide provides a detailed comparison of the stereoisomers D-Cl-amidine and L-Cl-amidine, focusing on their differential selectivity for PAD isoforms. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.

Performance Comparison: Selectivity Profile

The key difference between D-Cl-amidine and L-Cl-amidine lies in their selectivity for the various PAD isoforms. While L-Cl-amidine acts as a pan-PAD inhibitor, D-Cl-amidine exhibits a notable preference for PAD1. This selectivity is attributed to the inversion of the stereochemistry from the L- to the D-amino acid configuration, which significantly enhances its affinity for PAD1 while reducing its activity against PAD2, PAD3, and PAD4.[1]

Inhibitory Activity Data

The inhibitory potency of D-Cl-amidine and L-Cl-amidine against different PAD isoforms is summarized in the tables below. The data is presented as the second-order rate constant (k_inact/K_I), which reflects the efficiency of enzyme inactivation, and IC50 values, which indicate the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Inactivation Efficiency (k_inact/K_I) of D-Cl-amidine and L-Cl-amidine for PAD Isoforms

InhibitorPAD1 (M⁻¹min⁻¹)PAD2 (M⁻¹min⁻¹)PAD3 (M⁻¹min⁻¹)PAD4 (M⁻¹min⁻¹)Selectivity Profile
D-Cl-amidine 13,500[1]270[1]67[1]1,350[1]PAD1 Selective (~50-fold over PAD2, ~200-fold over PAD3, ~10-fold over PAD4)[2]
L-Cl-amidine 37,000[2]---Pan-PAD Inhibitor (~3-fold over PAD4)[2]

Table 2: IC50 Values of Cl-amidine for PAD Isoforms

InhibitorPAD1 (µM)PAD3 (µM)PAD4 (µM)
Cl-amidine (L-isomer/racemic) 0.8[2]6.2[2]5.9[2]

Note: Specific IC50 values for D-Cl-amidine are not widely reported; its high selectivity for PAD1 is primarily demonstrated through kinetic studies. "Cl-amidine" in many studies refers to the L-isomer or a racemic mixture.

Experimental Protocols

The determination of the inhibitory activity of D-Cl-amidine and L-Cl-amidine involves robust biochemical assays. Below are detailed methodologies for key experiments.

Kinetic Assay for Determining Inactivation Efficiency (k_inact/K_I)

This method is used to determine the second-order rate constant for irreversible inhibitors.

Principle: The rate of enzyme inactivation is measured at various inhibitor concentrations to calculate the k_inact/K_I value, which represents the inhibitor's efficiency.

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Recombinant human PAD1, PAD2, PAD3, and PAD4 are expressed and purified.

    • Stock solutions of D-Cl-amidine and L-Cl-amidine are prepared in a suitable solvent (e.g., DMSO).

  • Assay Conditions:

    • The assay is typically performed in a buffer such as 100 mM Tris-HCl (pH 7.6), containing 50 mM NaCl, 10 mM CaCl₂, and 2 mM DTT.[2]

    • A suitable substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), is used at a concentration of 10 mM.[2]

  • Procedure:

    • The PAD enzyme is pre-incubated with varying concentrations of the inhibitor at 37°C.

    • Aliquots are taken at different time intervals and the residual enzyme activity is measured by adding the substrate.

    • The rate of product formation (e.g., citrulline) is monitored, often through a colorimetric method.

  • Data Analysis:

    • The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration.

    • The k_inact and K_I values are then determined from the hyperbolic fit of this data, and the k_inact/K_I ratio is calculated.

Colorimetric Assay for Measuring PAD Activity (IC50 Determination)

This method quantifies the production of citrulline to determine the extent of PAD inhibition.

Principle: The amount of citrulline produced by the PAD enzyme is measured using a colorimetric reaction. The reduction in citrulline production in the presence of an inhibitor is used to calculate the IC50 value.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of D-Cl-amidine or L-Cl-amidine in the assay buffer.

    • The assay buffer typically contains Tris-HCl, NaCl, CaCl₂, and a reducing agent like DTT.

  • Enzyme Reaction:

    • In a 96-well microplate, add the PAD enzyme to wells containing the different inhibitor concentrations.

    • Initiate the reaction by adding the substrate (e.g., BAEE).

    • Incubate the plate at 37°C for a set period.

  • Citrulline Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add a color reagent mixture (e.g., diacetyl monoxime-based reagent).

    • Heat the plate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of PAD inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

PAD1-Mediated Signaling in Cancer Progression

D-Cl-amidine, as a selective PAD1 inhibitor, can be a valuable tool to probe the role of PAD1 in various cellular processes. One such described pathway involves the role of PAD1 in promoting epithelial-mesenchymal transition (EMT) and metastasis in triple-negative breast cancer. PAD1 has been shown to interact with and citrullinate MEK1, which in turn affects the phosphorylation of ERK1/2 and the expression of matrix metalloproteinase 2 (MMP2).[1][3]

PAD1_Signaling_Pathway cluster_inhibition Inhibitory Effect PAD1 PAD1 MEK1 MEK1 PAD1->MEK1 citrullinates ERK1_2 ERK1/2 MEK1->ERK1_2 phosphorylates MMP2 MMP2 ERK1_2->MMP2 regulates expression EMT_Metastasis EMT & Metastasis MMP2->EMT_Metastasis PAD1_cit_MEK1 PAD1-mediated citrullination of MEK1 PAD1_cit_MEK1->ERK1_2

Caption: PAD1-mediated citrullination of MEK1 inhibits ERK1/2 phosphorylation, leading to altered MMP2 expression and promoting EMT and metastasis.

Experimental Workflow for Determining PAD Inhibitor Selectivity

The process of evaluating the selectivity of a PAD inhibitor like D-Cl-amidine involves a systematic workflow.

Experimental_Workflow start Start: Purified PAD Isoforms (PAD1, PAD2, PAD3, PAD4) inhibitor_prep Prepare Serial Dilutions of D-Cl-amidine & L-Cl-amidine incubation Incubate each PAD isoform with each inhibitor concentration start->incubation inhibitor_prep->incubation activity_assay Perform PAD Activity Assay (e.g., Colorimetric Citrulline Detection) incubation->activity_assay kinetic_assay Perform Kinetic Assay (for irreversible inhibitors) incubation->kinetic_assay data_analysis Data Analysis: Calculate % Inhibition activity_assay->data_analysis ic50 Determine IC50 values data_analysis->ic50 comparison Compare Potency and Selectivity across Isoforms ic50->comparison kinact Determine kinact/KI values kinetic_assay->kinact kinact->comparison

Caption: Workflow for assessing the selectivity of PAD inhibitors against different isoforms.

References

A Comparative Guide to D-Cl-amidine and Other Peptidylarginine Deiminase (PAD) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of peptidylarginine deiminase (PAD) inhibitors, this guide offers a comprehensive comparison of D-Cl-amidine with other key inhibitors. This document provides a data-driven overview of their performance, supported by experimental evidence, to facilitate informed decisions in research and development.

Protein citrullination, a post-translational modification catalyzed by the PAD enzyme family, is implicated in the pathophysiology of numerous diseases, including autoimmune disorders and cancers. The development of PAD inhibitors is a burgeoning field of therapeutic research. This guide focuses on a comparative analysis of D-Cl-amidine, a PAD1-selective inhibitor, against other prominent PAD inhibitors such as the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine, and the PAD4-selective inhibitors GSK199 and GSK484.

Performance Comparison of PAD Inhibitors

The efficacy and selectivity of PAD inhibitors are critical determinants of their potential therapeutic application. D-Cl-amidine, a D-amino acid-based analogue of Cl-amidine, demonstrates notable selectivity for PAD1.[1] In contrast, Cl-amidine and BB-Cl-amidine act as pan-PAD inhibitors, affecting multiple PAD isoforms.[2] The GSK series of inhibitors, including GSK199 and GSK484, are characterized by their high selectivity for PAD4.[3]

Inhibitory Activity

The inhibitory potential of these compounds against different PAD isoforms is summarized in the tables below. The data is presented as IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by half, and kinact/KI values, which measure the efficiency of irreversible inhibition.

Inhibitor Target PAD(s) PAD1 PAD2 PAD3 PAD4 Reference(s)
D-Cl-amidine PAD1-selective13,500 (kinact/KI)< 270 (kinact/KI)< 67.5 (kinact/KI)1,350 (kinact/KI)[4]
Cl-amidine Pan-PAD0.8 µM (IC50)-6.2 µM (IC50)5.9 µM (IC50)
BB-Cl-amidine Pan-PAD----[2][5]
GSK199 PAD4-selective>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)0.2 µM (IC50)[6]
GSK484 PAD4-selectiveSelective for PAD4Selective for PAD4Selective for PAD40.05 µM (IC50, no Ca2+), 0.25 µM (IC50, 2mM Ca2+)[1][3]
Note: kinact/KI values are in M-1min-1. A higher value indicates greater efficiency of inactivation. IC50 values for BB-Cl-amidine across all isoforms were not readily available in the reviewed literature. "-" indicates data not available.
Cellular Activity and Cytotoxicity

The in vitro cytotoxicity of PAD inhibitors is a key consideration for their therapeutic potential. While D-Cl-amidine and Cl-amidine show some cytotoxicity, particularly against cancer cell lines, BB-Cl-amidine has demonstrated broader cytotoxicity.[7] The isoform-selective inhibitors, GSK199 and GSK484, appear to have a wider therapeutic window in vitro.[7]

Inhibitor Cell Line(s) Cytotoxicity Metric (IC50/EC50) Reference(s)
D-Cl-amidine MDA-MB-231 (human breast cancer)Decreased cell viability at 200-400 µM[7]
Cl-amidine HL-60 (human leukemia), MCF-7 (human breast cancer), HT-29 (human colon cancer)IC50: 0.25 µM (HL-60), 0.05 µM (MCF-7), 1 µM (HT-29)[7]
BB-Cl-amidine U2OS (human osteosarcoma)EC50: 8.8 µM[2]
T cells, B cells, monocytes, NK cellsCytotoxic at concentrations >1 µM[7]
GSK199 Immune cellsMinimal toxicity at high concentrations[7]
GSK484 -Favorable pharmacokinetic profiles in mouse and rat[3]
Note: "-" indicates specific data not available in the reviewed literature.

In Vivo Efficacy and Tolerance

Preclinical studies in animal models provide valuable insights into the in vivo performance of PAD inhibitors. Cl-amidine has been extensively studied and has shown efficacy in models of colitis, lupus, and rheumatoid arthritis.[8] BB-Cl-amidine has also demonstrated efficacy in a lupus mouse model.[5] While comprehensive in vivo efficacy data for D-Cl-amidine is still emerging, initial pharmacokinetic studies suggest it has a favorable profile with greater stability compared to Cl-amidine.[9] GSK199 has shown efficacy in a mouse model of collagen-induced arthritis.

Inhibitor Animal Model Disease Key Findings Reference(s)
D-Cl-amidine Mouse-Better tolerated and more stable in vivo than Cl-amidine.[9]
Cl-amidine MouseColitisSuppressed clinical signs and symptoms of colitis.
MRL/lpr miceLupusReduced glomerular IgG deposition.[8]
MouseSepsisImproved survival.[10]
BB-Cl-amidine MRL/lpr miceLupusImproved endothelium-dependent vasorelaxation.[2][5]
GSK199 MouseCollagen-Induced ArthritisReduced disease severity.
GSK484 MMTV-PyMT miceCancer-associated kidney injuryLowered elevated neutrophil NETosis and improved kidney function.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental procedures relevant to the study of PAD inhibitors.

PAD_Inhibition_Pathway PAD PAD Enzyme Citrulline Peptidyl-Citrulline PAD->Citrulline Catalyzes conversion Arginine Peptidyl-Arginine Arginine->PAD Apoptosis Apoptosis Citrulline->Apoptosis Leads to PAD_Inhibitor PAD Inhibitor (e.g., D-Cl-amidine) PAD_Inhibitor->PAD Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Mechanism of PAD inhibition and downstream effects.

IC50_Determination_Workflow start Start prepare_reagents Prepare PAD enzyme, substrate, and serial dilutions of inhibitor start->prepare_reagents incubate Incubate enzyme, substrate, and inhibitor prepare_reagents->incubate measure_activity Measure PAD activity (e.g., colorimetric detection of citrulline) incubate->measure_activity plot_data Plot % inhibition vs. log[inhibitor] measure_activity->plot_data calculate_ic50 Calculate IC50 value from dose-response curve plot_data->calculate_ic50 end End calculate_ic50->end

Workflow for determining PAD inhibitor IC50 values.

Experimental Protocols

Determination of IC50 Values for PAD Inhibitors

Principle: This assay quantifies the concentration of a PAD inhibitor required to inhibit 50% of the PAD enzyme activity. The activity is measured by the colorimetric detection of citrulline produced from a synthetic substrate.

Materials:

  • Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, or PAD4)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • PAD inhibitors (D-Cl-amidine, Cl-amidine, etc.)

  • Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PAD inhibitors in the Assay Buffer.

  • In a 96-well plate, add the PAD enzyme, Assay Buffer, and the inhibitor dilutions.

  • Initiate the reaction by adding the BAEE substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and perform the colorimetric detection of citrulline according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key effector in apoptosis, which can be induced by PAD inhibitors in certain cancer cells. The assay utilizes a specific caspase-3 substrate that releases a fluorescent or colorimetric molecule upon cleavage.

Materials:

  • PAD inhibitor-treated cells and control cells

  • Cell lysis buffer

  • Assay buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Culture cells and treat with the desired concentrations of PAD inhibitors for a specified duration (e.g., 24-72 hours).

  • Lyse the cells to release the cellular contents, including caspases.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate to each well to start the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) at multiple time points.

  • The rate of increase in the signal is proportional to the caspase-3 activity. The results can be expressed as fold-change in activity compared to the untreated control.[9][11]

References

A Comparative Guide to the Cytotoxicity of D-Cl-amidine and Other Peptidylarginine Deiminase (PAD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of the PAD1-selective inhibitor D-Cl-amidine against other prominent PAD inhibitors, including the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine, the PAD2-selective inhibitor AFM-30a, and the PAD4-selective inhibitor GSK199. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform preclinical and clinical research decisions in the development of PAD-targeted therapies.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of PAD inhibitors varies significantly across different compounds and cell lines. While some inhibitors exhibit broad cytotoxic effects, others, particularly isoform-selective inhibitors, demonstrate a more favorable safety profile. The following table summarizes the available quantitative data on the cytotoxicity of D-Cl-amidine and its counterparts. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution as experimental conditions may differ.

InhibitorTypeCell Line(s)Cytotoxicity Metric (IC50/EC50 or Observation)
D-Cl-amidine PAD1-selectiveMDA-MB-231 (Human Breast Cancer)Decreased cell viability at 200-400 μM[1]
Cl-amidine Pan-PADHL-60 (Human Leukemia)IC50: 0.25 μM[1][2]
MCF-7 (Human Breast Cancer)IC50: 0.05 μM[1][2]
HT-29 (Human Colon Cancer)IC50: 1 μM[1][2]
U2OS (Human Osteosarcoma)EC50: >200 μM[3][4][5]
BB-Cl-amidine Pan-PADU2OS (Human Osteosarcoma)EC50: 8.8 μM[1][4][5][6]
T cells, B cells, Monocytes, NK cellsCytotoxic at concentrations >1 μM[1][7][8]
AFM-30a PAD2-selectiveHEK293T/PAD2Exhibited low cytotoxicity[9]
T cells, B cells, Monocytes, NK cellsEssentially nontoxic at 1-20 μM[7][8][10]
Comparative>30-fold less cytotoxic than BB-Cl-amidine[11][12]
GSK199 PAD4-selectiveT cells, B cells, Monocytes, NK cellsEssentially nontoxic at 1-20 μM[7][8][10]

Summary of Findings:

Based on the available data, the pan-PAD inhibitor BB-Cl-amidine demonstrates the most significant cytotoxicity, not only against cancer cell lines but also against healthy immune cells at low micromolar concentrations[1][7][8]. In contrast, its parent compound, Cl-amidine , shows potent cytotoxicity against various cancer cell lines but has a markedly higher EC50 in U2OS cells compared to BB-Cl-amidine, suggesting a potentially wider therapeutic window in some contexts[3][4][5].

The PAD1-selective inhibitor, D-Cl-amidine , exhibits cytotoxicity against the MDA-MB-231 breast cancer cell line, albeit at higher concentrations compared to the IC50 values of Cl-amidine in other cancer cell lines[1].

The isoform-selective inhibitors, AFM-30a (PAD2-selective) and GSK199 (PAD4-selective), display the most promising in vitro safety profiles. Studies indicate they have minimal to no toxicity in immune cells even at concentrations effective for PAD inhibition, suggesting a significantly wider therapeutic window compared to the pan-PAD inhibitors[7][8][10]. AFM-30a has been reported to be over 30 times less cytotoxic than BB-Cl-amidine[11][12].

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the compounds discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PAD inhibitor (e.g., from 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is then determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Cell Plating and Treatment: Cells are plated and treated with the compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, the 96-well plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new plate.

  • LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant samples. LDH present in the supernatant catalyzes a reaction that leads to the formation of a colored product (formazan).

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Stop Solution Addition: A stop solution is added to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

Signaling Pathways and Experimental Workflows

D-Cl-amidine Induced Apoptotic Pathway

D-Cl-amidine, through its inhibition of PAD enzymes, can trigger programmed cell death, or apoptosis. This process can be initiated through various signaling cascades, often involving the tumor suppressor protein p53 and the mitochondria.

D_Cl_amidine_Apoptosis D_Cl_amidine D-Cl-amidine PAD_Inhibition PAD Inhibition D_Cl_amidine->PAD_Inhibition p53_Activation p53 Activation PAD_Inhibition->p53_Activation downstream effect Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2 family modulation) p53_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling of D-Cl-amidine-induced apoptosis.

Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using an in vitro cell-based assay like the MTT or LDH assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial dilutions) Compound_Treatment Compound Treatment (Incubate for 24-72h) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Assay_Reagent Add Assay Reagent (e.g., MTT, LDH substrate) Compound_Treatment->Assay_Reagent Measurement Measure Signal (Absorbance) Assay_Reagent->Measurement Data_Normalization Data Normalization (% of control) Measurement->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation Results Results Interpretation IC50_Calculation->Results

Caption: General workflow for in vitro cytotoxicity testing.

References

D-Cl-amidine vs. L-Cl-amidine: A Comparative Guide to In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of protein arginine deiminases (PADs) and their role in various pathologies, the choice between stereoisomers of an inhibitor can be critical for the success of in vivo experiments. This guide provides an objective comparison of the in vivo stability of D-Cl-amidine and its more commonly studied enantiomer, L-Cl-amidine (often referred to simply as Cl-amidine). The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific research applications.

Comparative Analysis of In Vivo Performance

Initial pharmacokinetic data indicates that D-Cl-amidine possesses a more favorable profile for in vivo applications than its L-counterpart, demonstrating significantly greater stability.[1] This enhanced stability is a key differentiator for in vivo studies requiring sustained target engagement. While L-Cl-amidine has been extensively evaluated in numerous animal models for its role in ameliorating diseases through pan-PAD inhibition, D-Cl-amidine emerges as a more specialized and stable tool, particularly for investigating the specific role of PAD1, for which it shows high selectivity.[1]

The primary reason for the enhanced stability of D-Cl-amidine lies in its stereochemistry. Peptides and compounds containing D-amino acids are known to be more resistant to degradation by proteases and other metabolic enzymes in the body, which are stereospecific for the naturally occurring L-amino acid forms.[2][3][4] This resistance to proteolysis translates to a longer biological half-life.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the stability of D-Cl-amidine and L-Cl-amidine based on available preclinical data.

ParameterD-Cl-amidineL-Cl-amidineReference
Murine Hepatic Microsome Half-life 33 min37 min[1]
In Vivo Stability (10 mg/kg IP in mice) Detected at 4h (~10 nM)Completely degraded within 4h[1]
In Vivo Stability (IV administration in mice) Detectable in serum for up to 4hCompletely degraded within 2h[2]

Note: While microsomal stability is similar, the in vivo data clearly demonstrates the superior stability of the D-enantiomer.

Visualization of Stability Differences

The enhanced in vivo stability of D-Cl-amidine is attributed to its resistance to enzymatic degradation.

cluster_L L-Cl-amidine Metabolism cluster_D D-Cl-amidine Metabolism L_Amidine L-Cl-amidine Proteases Proteolytic Enzymes (Stereospecific for L-forms) L_Amidine->Proteases Rapid Degradation L_Metabolites Inactive Metabolites Proteases->L_Metabolites D_Amidine D-Cl-amidine Proteases_D Proteolytic Enzymes (Stereospecific for L-forms) D_Amidine->Proteases_D Resistant to Degradation D_Sustained Sustained Active Form D_Amidine->D_Sustained Longer Half-life

Comparative metabolic pathways of L- and D-Cl-amidine.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vivo stability and pharmacokinetic profiles of compounds like D- and L-Cl-amidine.

Protocol 1: Metabolic Stability Assessment using Liver Microsomes

This in vitro assay is a standard method to predict in vivo metabolic clearance.[5]

1. Reagents and Materials:

  • Human or mouse liver microsomes

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (D-Cl-amidine, L-Cl-amidine)

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC-MS/MS system for analysis

2. Procedure:

  • Pre-incubation: The test compound is pre-incubated with liver microsomes in the phosphate buffer at 37°C to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, which precipitates the proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the remaining amount of the parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life.[2]

Protocol 2: In Vivo Pharmacokinetic Evaluation in Mice

This protocol outlines the steps to determine the concentration of the compounds in plasma over time after administration to an animal model.

1. Animal Model:

  • C57BL/6 mice or other appropriate strain.

2. Compound Administration:

  • The compound (D-Cl-amidine or L-Cl-amidine) is formulated in a suitable vehicle (e.g., saline).

  • Administration is performed via the desired route, typically intravenous (IV) for direct systemic exposure or intraperitoneal (IP) for studies where this route is preferred.[1][2] A typical dose might be 10 mg/kg.[1]

3. Sample Collection:

  • Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h) post-administration.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile.

  • The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

  • The resulting concentration-time data is used to determine key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

cluster_workflow In Vivo Pharmacokinetic Workflow start Compound Administration (IV or IP) sampling Serial Blood Sampling (Multiple Time Points) start->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Compound Extraction processing->extraction analysis Quantification via LC-MS/MS extraction->analysis end Pharmacokinetic Profile (Half-life, Clearance) analysis->end

Generalized workflow for in vivo pharmacokinetic evaluation.

Implications for Research and Development

The choice between D-Cl-amidine and L-Cl-amidine is highly dependent on the specific research goals.

  • L-Cl-amidine (Cl-amidine): As a well-characterized pan-PAD inhibitor, it is suitable for studies where broad inhibition of multiple PAD isozymes is desired.[1] Its extensive use in a wide range of inflammatory and autoimmune disease models provides a wealth of comparative literature.[1][7][8][9][10]

  • D-Cl-amidine: Its superior in vivo stability and high selectivity for PAD1 make it an attractive candidate for studies aimed at dissecting the specific role of PAD1 in health and disease.[1] The improved pharmacokinetic profile suggests that it may be better tolerated and could potentially be administered at lower or less frequent doses to achieve sustained target inhibition.[1] However, researchers should note the current lack of extensive published in vivo efficacy data for this compound compared to its L-enantiomer.[1]

References

D-Cl-amidine: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of Protein Arginine Deiminases (PADs), the selectivity of chemical probes is paramount. D-Cl-amidine has emerged as a key tool for dissecting the specific functions of these enzymes. This guide provides a detailed comparison of D-Cl-amidine's cross-reactivity with other enzymes, supported by experimental data, to inform its precise application in research and drug development.

D-Cl-amidine is a stereoisomer of the well-known pan-PAD inhibitor, Cl-amidine. The inversion of stereochemistry from the L- to the D-amino acid configuration confers a remarkable increase in selectivity for a specific PAD isozyme.[1] While L-Cl-amidine inhibits multiple PAD isoforms with similar potency, D-Cl-amidine demonstrates a clear preference for PAD1.[1] This heightened selectivity makes D-Cl-amidine an invaluable instrument for isolating and studying the biological functions of PAD1.

Comparative Inhibitory Activity: D-Cl-amidine vs. L-Cl-amidine

The inhibitory potency and selectivity of D-Cl-amidine have been quantified against various PAD isozymes. The following tables summarize the key inhibitory parameters, highlighting the stark contrast in selectivity between D-Cl-amidine and its L-isomer, Cl-amidine.

Table 1: Inactivation Efficiency of D-Cl-amidine Against PAD Isozymes

PAD Isozymekinact/KI (M-1min-1)Fold Selectivity for PAD1Reference
PAD113,500-[2]
PAD2< 270> 50-fold[2]
PAD3< 67.5> 200-fold[2]
PAD41,35010-fold[2]

Table 2: Comparative IC50 Values for L-Cl-amidine

PAD IsozymeIC50 (μM)Reference
PAD10.8[3]
PAD36.2[3]
PAD45.9[3]

Experimental Protocols

The determination of the inhibitory activity of D-Cl-amidine against the various PAD isoforms was performed using a robust kinetic assay designed to characterize irreversible inhibitors.

Enzyme Inactivation Assay

Principle: This assay measures the rate of enzyme inactivation at various inhibitor concentrations to determine the second-order rate constant (kinact/KI), which is a measure of the efficiency of an irreversible inhibitor.

Materials:

  • Recombinant human PAD1, PAD2, PAD3, and PAD4

  • D-Cl-amidine

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

  • Substrate (e.g., benzoyl-L-arginine ethyl ester, BAEE)

Procedure:

  • Enzyme and Inhibitor Preparation: Purified recombinant PAD enzymes and stock solutions of D-Cl-amidine were prepared in a suitable solvent like DMSO.

  • Inactivation Reaction: The PAD enzymes were incubated with a range of D-Cl-amidine concentrations in the reaction buffer at 37°C.

  • Activity Measurement: At specific time intervals, aliquots were taken from the inactivation reaction and added to a separate assay mixture containing the substrate. The residual enzyme activity was measured by monitoring the rate of product formation.

  • Data Analysis: The observed rate of inactivation (kobs) at each inhibitor concentration was determined by plotting the natural log of the residual enzyme activity against time. The kinact and KI values were then obtained by plotting kobs against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The inhibition of PAD1 by D-Cl-amidine has been shown to have significant downstream cellular effects, including the induction of apoptosis.[2] This is often mediated through the activation of executioner caspases, such as caspase-3.[2]

G cluster_0 Cellular Effects of PAD1 Inhibition D_Cl_amidine D-Cl-amidine PAD1 PAD1 D_Cl_amidine->PAD1 Inhibits Caspase3 Caspase-3 Activation PAD1->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis

PAD1 Inhibition Pathway

The experimental workflow to characterize a selective inhibitor like D-Cl-amidine typically involves a multi-step process, from initial screening to cellular characterization.

G cluster_1 Inhibitor Characterization Workflow start Start: Synthesize D-Cl-amidine in_vitro In Vitro Assays - Enzyme Kinetics - Determine k_inact/KI start->in_vitro selectivity Selectivity Profiling - Test against other PAD isozymes in_vitro->selectivity cell_based Cell-Based Assays - Cell Viability (MTT) - Apoptosis (Caspase-3) selectivity->cell_based end End: Characterized Selective Inhibitor cell_based->end

Inhibitor Characterization Workflow

References

Confirming PAD1 Inhibition with D-Cl-amidine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to confirm the inhibition of Peptidylarginine Deiminase 1 (PAD1) by D-Cl-amidine in a cellular context. It offers a comparative analysis of D-Cl-amidine against other PAD inhibitors, supported by quantitative data and detailed experimental protocols.

Introduction to PAD1 and D-Cl-amidine

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues in proteins to citrulline.[1] This process, known as citrullination or deimination, results in the loss of a positive charge, which can significantly alter protein structure and function.[1] Dysregulation of PAD activity is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1]

D-Cl-amidine is a potent and selective inhibitor of PAD1, an isoform involved in processes like skin cornification and embryonic development.[1] It functions as a mechanism-based, irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of the PAD1 enzyme.[2] This enhanced selectivity for PAD1 over other PAD isozymes is attributed to the D-amino acid stereochemistry of D-Cl-amidine.[2] Inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis in cancer cells that express this isoform.[2]

Quantitative Comparison of PAD Inhibitors

The efficacy and selectivity of PAD inhibitors are crucial for targeted research and therapeutic development. The following tables summarize key quantitative data for D-Cl-amidine and other commonly used PAD inhibitors.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes

PAD Isozymek_inact / K_I (M⁻¹min⁻¹)Selectivity vs. PAD1
PAD1 1,700 ± 2001-fold
PAD2 < 100> 17-fold
PAD3 1,100 ± 2001.5-fold
PAD4 2,700 ± 4000.6-fold

This table highlights the inactivation efficiency of D-Cl-amidine against various PAD isozymes, demonstrating its selectivity, particularly against PAD2.

Table 2: IC₅₀ Values for Various PAD Inhibitors

InhibitorPAD1 (μM)PAD2 (μM)PAD3 (μM)PAD4 (μM)
D-Cl-amidine ----
L-Cl-amidine 0.8 ± 0.3[3]-6.2 ± 1.0[3]5.9 ± 0.3[3]
BB-Cl-amidine ----
TDFA ---Potent, selective inhibitor[4]
Cl4-amidine --Selective inhibitor[5]-

Experimental Protocols for Confirming PAD1 Inhibition

Confirming PAD1 inhibition in cells typically involves assessing the overall level of protein citrullination or measuring the activity of downstream effectors.

Western Blot for Detecting Protein Citrullination

This is a widely used method to semi-quantitatively analyze total protein citrullination in cell lysates after treatment with D-Cl-amidine.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells at a density to achieve 60-80% confluency. Treat cells with varying concentrations of D-Cl-amidine (e.g., 10-400 µM) for a predetermined time (e.g., 24-48 hours).[7][8] Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the lysate and centrifuge to remove cell debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[1]

  • Chemical Modification of Citrulline (in a fume hood): This step enhances detection by creating a modified citrulline residue that is recognized by a specific antibody.[1]

  • Immunoblotting: Block the membrane and incubate with a primary antibody that specifically recognizes modified citrulline.[9] Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A reduction in the intensity of citrullinated protein bands in D-Cl-amidine-treated samples compared to the control indicates PAD inhibition.[10]

In Vitro PAD Activity and Inhibition Assay

This assay directly measures the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine using a recombinant enzyme.[2]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 100 mM HEPES pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT) and recombinant human PAD1 enzyme.[2]

  • Inhibitor Addition: Add varying concentrations of D-Cl-amidine to the reaction mixture and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a substrate such as Nα-Benzoyl-L-arginine ethyl ester (BAEE).[2]

  • Incubation: Incubate at 37°C for a defined period.

  • Quantification: Measure the amount of citrulline produced using a colorimetric method, such as a modified Fearon reaction with diacetyl monoxime.[2]

  • Data Analysis: Calculate the rate of citrulline formation and determine inhibitory parameters like IC₅₀ by plotting the reaction rates against the inhibitor concentrations.[2]

Cell Viability and Apoptosis Assays

Since D-Cl-amidine can induce apoptosis in PAD1-expressing cancer cells, assessing cell viability and apoptosis markers can indirectly confirm its inhibitory effect.[2]

Protocol:

  • Cell Treatment: Treat PAD1-expressing cells (e.g., MDA-MB-231) with D-Cl-amidine (e.g., 200-400 µM).[7]

  • Cell Viability Assay: Measure cell viability using an MTT or similar assay that assesses metabolic activity. A decrease in viability suggests an effect of the inhibitor.[2]

  • Caspase-3 Activity Assay: To confirm apoptosis, measure the activity of caspase-3, a key executioner caspase.[2]

    • Lyse the treated cells.

    • Add the cell lysate to a reaction mixture containing a caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Measure the change in absorbance or fluorescence over time, which is proportional to caspase-3 activity. An increase in caspase-3 activity indicates apoptosis induction.[2]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of D-Cl-amidine in a cellular context.

G A Cell Culture (PAD1-expressing cells) B Treatment with D-Cl-amidine A->B C Cell Lysis & Protein Quantification B->C E Cell Viability Assay (e.g., MTT) B->E F Apoptosis Assay (Caspase-3 activity) B->F D Western Blot for Citrullination C->D G Confirm PAD1 Inhibition D->G E->G F->G

Caption: Workflow for evaluating D-Cl-amidine's effect on PAD1.[2]

Signaling Pathway

While a specific signaling pathway directly initiated by PAD1 inhibition is not well-defined in the provided search results, the inhibition of PAD1 by D-Cl-amidine is known to lead to apoptosis in certain cancer cells. This is often mediated by the activation of caspases.

G DCl D-Cl-amidine PAD1 PAD1 DCl->PAD1 inhibits Caspase3 Caspase-3 Activation DCl->Caspase3 leads to Citrullination Protein Citrullination PAD1->Citrullination catalyzes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: D-Cl-amidine inhibits PAD1, leading to increased apoptosis.[2]

Alternative Methodologies for Detecting Citrullination

Beyond Western blotting, mass spectrometry (MS)-based proteomics is a powerful tool for identifying specific citrullination sites.[11]

  • Mass Spectrometry (MS): MS can precisely identify citrullination sites on proteins, though the small mass shift (+0.98 Da) can be challenging to distinguish from other modifications.[11] Techniques like collision-induced dissociation (CID) combined with high-energy collision dissociation (HCD) can improve the accuracy of site identification.[11]

  • Chemical Probes: Phenylglyoxal-based probes can be used to enrich for citrullinated proteins, which can then be identified by MS.[12]

Conclusion

Confirming PAD1 inhibition by D-Cl-amidine in a cellular setting can be robustly achieved through a combination of techniques. Western blotting provides a straightforward method for assessing global changes in protein citrullination.[1] In parallel, functional assays such as cell viability and caspase activation can corroborate the downstream cellular consequences of PAD1 inhibition, particularly in cancer cell models.[2] For more detailed analysis, mass spectrometry offers the ability to identify specific protein substrates of PAD1. The high selectivity of D-Cl-amidine makes it a valuable tool for elucidating the specific roles of PAD1 in cellular physiology and disease.[2][13]

References

A Comparative Analysis of D-Cl-amidine and Pan-PAD Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals navigating the landscape of Protein Arginine Deiminase (PAD) inhibitors. This document provides a detailed comparison of the selective PAD1 inhibitor, D-Cl-amidine, against prominent pan-PAD inhibitors, supported by experimental data and protocols.

Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. Dysregulated PAD activity is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers.[1][2] This has led to the development of various PAD inhibitors as potential therapeutic agents. Among these, D-Cl-amidine has emerged as a selective inhibitor of PAD1, offering a more targeted approach compared to pan-PAD inhibitors that target multiple PAD isozymes.[1][3] This guide offers a comparative analysis of D-Cl-amidine and key pan-PAD inhibitors to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Performance Comparison: D-Cl-amidine vs. Pan-PAD Inhibitors

D-Cl-amidine, a stereoisomer of the pan-PAD inhibitor L-Cl-amidine, demonstrates a significant increase in selectivity for PAD1.[3] This enhanced selectivity is attributed to the d-amino acid configuration, which appears to be more favorable for binding to the active site of PAD1 compared to other PAD isozymes.[3] In contrast, pan-PAD inhibitors such as L-Cl-amidine, F-amidine, and BB-Cl-amidine exhibit broader activity across multiple PADs.[4][5]

The choice between a selective inhibitor like D-Cl-amidine and a pan-inhibitor depends on the research question. For studies focused on elucidating the specific role of PAD1 in a biological process, D-Cl-amidine is the superior tool. For broader investigations into the overall effect of PAD inhibition in a disease model where multiple PADs may be involved, a pan-PAD inhibitor might be more appropriate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Cl-amidine and major pan-PAD inhibitors, highlighting their potency and selectivity.

Table 1: Inactivation Efficiency (kinact/KI) of PAD Inhibitors (M-1min-1)

InhibitorPAD1PAD2PAD3PAD4Reference(s)
D-Cl-amidine 13,500< 270< 67.51,350
L-Cl-amidine 37,0001,2002,00013,000[5]
F-amidine 1,220---[3]
BB-Cl-amidine Similar to L-Cl-amidineSimilar to L-Cl-amidineSimilar to L-Cl-amidineSimilar to L-Cl-amidine[4]

Note: A higher kinact/KI value indicates greater inactivation efficiency. Data for F-amidine and BB-Cl-amidine against all PAD isozymes is not consistently reported in a comparative format.

Table 2: IC50 and EC50 Values of PAD Inhibitors (µM)

InhibitorParameterValueCell Line/TargetReference(s)
L-Cl-amidine IC500.8PAD1[4]
IC506.2PAD3[4]
IC505.9PAD4[4]
EC50>200U2OS[4]
BB-Cl-amidine EC508.8U2OS[4]

Note: IC50 values represent the concentration of an inhibitor required to inhibit 50% of the enzyme's activity in vitro. EC50 values represent the concentration required to produce 50% of the maximum effect in a cell-based assay.

Mechanism of Action and Downstream Effects

Both D-Cl-amidine and pan-PAD inhibitors like L-Cl-amidine are mechanism-based, irreversible inhibitors that covalently modify a critical cysteine residue in the active site of PAD enzymes. This covalent modification prevents the enzyme from converting arginine to citrulline.

The inhibition of PAD activity can lead to various downstream cellular effects. One of the most notable is the induction of apoptosis (programmed cell death) in cancer cells that express PADs.[4] This pro-apoptotic effect is often measured by the increased activity of caspases, such as caspase-3. Furthermore, PAD inhibitors have been shown to prevent the formation of neutrophil extracellular traps (NETs), which are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of D-Cl-amidine and pan-PAD inhibitors are provided below.

Determination of Inactivation Efficiency (kinact/KI)

This protocol outlines a general method for determining the second-order rate constant for irreversible inhibitors.

Principle: The target PAD enzyme is incubated with various concentrations of the inhibitor over a time course. The remaining enzyme activity is measured at each time point. The observed rate of inactivation (kobs) is determined for each inhibitor concentration, and a secondary plot of kobs versus inhibitor concentration allows for the calculation of kinact and KI.

Materials:

  • Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)

  • PAD inhibitor (e.g., D-Cl-amidine, L-Cl-amidine)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT)

  • PAD substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)

  • Detection reagent for citrulline or ammonia production

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the PAD inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer and the PAD enzyme to each well.

  • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Incubate the plate at 37°C.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), add the PAD substrate to initiate the enzymatic reaction.

  • Allow the reaction to proceed for a fixed amount of time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the remaining enzyme activity at each time point for each inhibitor concentration.

  • Plot the natural log of the remaining activity versus time to determine the kobs for each inhibitor concentration.

  • Create a secondary plot of kobs versus inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: Tetrazolium salts (like MTT or WST-1) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • PAD-expressing cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • PAD inhibitor

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PAD inhibitor. Include a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a specific caspase-3 substrate that, when cleaved, releases a fluorescent or colorimetric molecule. The rate of signal increase is proportional to caspase-3 activity.

Materials:

  • PAD-expressing cell line

  • PAD inhibitor

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer

  • 96-well plate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Treat cells with the PAD inhibitor as described in the cell viability assay.

  • Lyse the cells to release the cellular contents, including caspases.

  • Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate in a 96-well plate.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence or absorbance over time.

  • The rate of increase in the signal is proportional to the caspase-3 activity.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the comparative analysis of D-Cl-amidine and pan-PAD inhibitors.

PAD_Inhibition_Pathway cluster_process Cellular Process cluster_effects Downstream Effects D-Cl-amidine D-Cl-amidine PAD1 PAD1 D-Cl-amidine->PAD1 Highly Selective Inhibition Pan-PAD Inhibitors Pan-PAD Inhibitors (L-Cl-amidine, F-amidine, etc.) Pan-PAD Inhibitors->PAD1 PAD2 PAD2 Pan-PAD Inhibitors->PAD2 PAD3 PAD3 Pan-PAD Inhibitors->PAD3 PAD4 PAD4 Pan-PAD Inhibitors->PAD4 Citrullination Citrullination PAD1->Citrullination Catalyzes PAD2->Citrullination PAD3->Citrullination PAD4->Citrullination Apoptosis Apoptosis Citrullination->Apoptosis Leads to NETosis NET Formation Citrullination->NETosis Required for

Caption: Inhibition of PAD isozymes by D-Cl-amidine and pan-PAD inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Kinetic_Assay Kinetic Assay (kinact/KI determination) IC50_Assay IC50 Determination end IC50_Assay->end Cell_Culture Cell Culture (PAD-expressing cells) Inhibitor_Treatment Inhibitor Treatment (D-Cl-amidine vs. Pan-PAD) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (MTT/WST-1) Inhibitor_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Inhibitor_Treatment->Apoptosis_Assay Citrullination_Assay Citrullination Assay (Western Blot) Inhibitor_Treatment->Citrullination_Assay Viability_Assay->end Apoptosis_Assay->end Citrullination_Assay->end Animal_Model Disease Animal Model (e.g., Arthritis, Colitis) Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Efficacy_Eval Efficacy Evaluation (Disease Severity, Biomarkers) Inhibitor_Admin->Efficacy_Eval Efficacy_Eval->end start start->Kinetic_Assay Start start->Cell_Culture start->Animal_Model

References

Safety Operating Guide

Safe Disposal of D-Cl-amidine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides detailed, step-by-step procedures for the proper disposal of D-Cl-amidine hydrochloride, a peptidylarginine deiminase (PAD) inhibitor. Adherence to these guidelines is crucial to maintain a safe laboratory environment and comply with regulatory standards.

Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Immediate actions in case of exposure:

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or Poison Control Center.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.

  • Skin and Body Protection: A laboratory coat, long-sleeved shirt, and long pants to prevent skin contact. For larger spills or disposal operations, impervious clothing may be required.

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Step 1: Waste Collection and Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE.

  • Place the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

Step 2: Storage of Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[3]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and local regulations for hazardous waste disposal.

Step 4: Decontamination of Work Area

  • After handling and packaging the waste, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use a suitable solvent (e.g., alcohol) for decontamination, and dispose of the cleaning materials as hazardous waste.[1]

Step 5: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Spill Management

In the event of a spill:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full PPE as described in Section 2.

  • Contain the Spill: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[1][3]

  • Absorb and Collect: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[1]

  • Package Waste: Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Arrange for the disposal of the waste as described in the procedure above.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_cleanup Post-Disposal Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect this compound Waste A->B C Segregate into a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated, Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Pickup and Professional Disposal F->G H Decontaminate Work Area and Equipment G->H I Document Disposal Record H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Cl-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of D-Cl-amidine hydrochloride. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles.Protects eyes from dust particles and splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.Minimizes inhalation of fine particles.[1][2]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Recommended storage temperature is typically -20°C.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear full PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it in a designated, sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound (solid compound, contaminated labware, solutions) in a designated and clearly labeled "Halogenated Organic Waste" container.[3][4]

  • Container Management:

    • Use a compatible, leak-proof container with a secure lid.

    • Keep the container closed when not in use.

    • Affix a hazardous waste tag to the container as soon as the first waste is added.[4]

  • Labeling: The waste label must clearly identify the contents, including "this compound" and list all other chemical constituents and their approximate percentages. The label should also indicate the hazards (e.g., "Toxic," "Irritant").[4]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[1]

In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Remove contaminated clothing and shoes.

  • Seek medical attention if irritation persists.[1]

In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.[1]

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[1]

Workflow for Handling and Disposal of this compound

cluster_handling Handling Workflow cluster_disposal Disposal Workflow cluster_emergency Emergency Response receipt Receipt and Inspection storage Secure Storage (-20°C) receipt->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weighing and Solution Prep fume_hood->weighing experiment Experimental Use weighing->experiment spill Spill weighing->spill Potential Hazard collect_waste Collect Waste in Designated Container experiment->collect_waste Generate Waste exposure Personal Exposure experiment->exposure Potential Hazard label_waste Label as 'Halogenated Organic Waste' collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup emergency_procedures Follow Emergency Procedures spill->emergency_procedures exposure->emergency_procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.